molecular formula C24H29N7O2 B590852 Palbociclib-d8

Palbociclib-d8

Cat. No.: B590852
M. Wt: 455.6 g/mol
InChI Key: AHJRHEGDXFFMBM-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib-d8 is a deuterium-labeled analog of Palbociclib, a selective and orally active inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound is designed for use in quantitative bioanalysis, serving as a critical internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Its primary research application is in Therapeutic Drug Monitoring (TDM) to ensure accurate quantification of Palbociclib concentrations in human plasma, a crucial step for pharmacokinetic studies and optimizing clinical outcomes. The mechanism of action for the parent compound, Palbociclib, involves highly selective inhibition of CDK4/6. In complex with cyclin D, these kinases play a pivotal role in driving cell cycle progression from the G1 to the S phase by phosphorylating the retinoblastoma (Rb) tumor suppressor protein. By inhibiting Rb phosphorylation, Palbociclib induces G1 phase arrest, thereby preventing DNA replication and suppressing cellular proliferation in Rb-proficient cancer cells. This cytostatic effect provides a powerful therapeutic strategy, particularly in hormone receptor-positive (HR+), HER2-negative advanced breast cancer, where it is used in combination with endocrine therapy. The incorporation of deuterium atoms in this compound creates a molecule with nearly identical chemical properties to the non-labeled drug but with a distinct mass. This allows researchers to precisely track and quantify the parent drug in complex biological matrices, correcting for analytical variability and significantly improving the reliability and accuracy of concentration data in research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRHEGDXFFMBM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Palbociclib-d8: A Technical Guide to its Role as an Internal Standard in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of Palbociclib-d8, a deuterated analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib. Its primary application in research is as a high-fidelity internal standard for the quantitative analysis of Palbociclib in biological matrices, a critical aspect of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled version of Palbociclib, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Palbociclib but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard.[1]

The primary use of this compound is to improve the accuracy and precision of bioanalytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Palbociclib in complex biological samples such as human plasma.[2][3] By adding a known amount of this compound to a sample, researchers can account for variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring reliable and reproducible measurement of Palbociclib concentrations.

Mechanism of Action of Palbociclib

Palbociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by blocking the activity of the CDK4/6-cyclin D complex, which prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately arresting cell proliferation.

Below is a diagram illustrating the signaling pathway affected by Palbociclib.

Palbociclib_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Pathway cluster_2 Cell Cycle Regulation Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras/MAPK Pathway Ras/MAPK Pathway Receptor->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor->PI3K/Akt Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Upregulation PI3K/Akt Pathway->Cyclin D Upregulation CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex Rb Rb CDK4/6-Cyclin D Complex->Rb Phosphorylation Palbociclib Palbociclib Palbociclib->CDK4/6-Cyclin D Complex Inhibition pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation

Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.

Quantitative Data from Bioanalytical Methods

The use of this compound as an internal standard has enabled the development of robust and validated LC-MS/MS methods for the quantification of Palbociclib in human plasma. The following tables summarize key quantitative data from these methods.

Table 1: LC-MS/MS Method Validation Parameters for Palbociclib Quantification

ParameterValueReference
Linearity Range5 - 2000 ng/mL[2]
6 - 300 ng/mL[3]
0.3 - 250 ng/mL[4]
Accuracy93.8 - 103.9%[2]
Within ±15% of nominal[5]
Precision (Within-run)1.2 - 8.2%[2]
Precision (Between-run)0.6 - 7.5%[2]
Recovery (Palbociclib)118% (range, 114–124%)[2]
Recovery (this compound)110%[2]
Lower Limit of Quantification (LLOQ)5 ng/mL[2]
6 ng/mL[3]
0.3 ng/mL[4]

Table 2: Pharmacokinetic Parameters of Palbociclib in Human Plasma

ParameterValueReference
Mean Absolute Bioavailability46%[6]
Time to Maximum Concentration (Tmax)6 - 12 hours[6]
Steady State AchievedWithin 8 days[6][7]
Mean Steady-State Cmax116 ng/mL (28% CV)[6]
Mean Steady-State Trough Concentration (Ctrough)61 ng/mL (42% CV)[6][7]
Median Ctrough (125 mg dose)68 ng/mL (IQR 57–75; CV 30%)[7]
Median Ctrough (100 mg dose)57 ng/mL (IQR: 47–76; CV: 40%)[7]
Median Ctrough (75 mg dose)33 ng/mL (IQR: 28–46; CV: 40%)[7]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Palbociclib in human plasma using this compound as an internal standard via LC-MS/MS.

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Palbociclib and this compound in a suitable solvent such as 0.1% formic acid in water or DMSO.[2][3]

  • Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Palbociclib stock solution with methanol or another appropriate solvent.[2] Prepare a working internal standard solution containing this compound.[3]

  • Calibration and QC Samples: Spike blank human plasma with the Palbociclib working solutions to create a calibration curve over the desired concentration range (e.g., 5-2000 ng/mL).[2] Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of a plasma sample (calibrator, QC, or unknown), add a fixed volume of the internal standard working solution (containing this compound).[2]

  • Add a protein precipitating agent, such as methanol, to the sample.[2][3]

  • Vortex the mixture thoroughly for a short duration (e.g., 10 seconds).[2]

  • Allow the proteins to precipitate for a defined period (e.g., 10 minutes at room temperature).[2]

  • Centrifuge the samples at high speed (e.g., 17,110 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[2]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject an aliquot of the prepared sample onto a reverse-phase C18 column.[3] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium bicarbonate buffer) and an organic component (e.g., methanol or acetonitrile).[2][3]

  • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4] Monitor the specific precursor-to-product ion transitions for both Palbociclib and this compound. For example, the transition for Palbociclib could be m/z 448 > 380, and for this compound, it could be m/z 456 > 388.[3][4]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Palbociclib to this compound against the nominal concentration of the calibration standards. Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical experimental workflow for the quantification of Palbociclib using this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Palbociclib Concentration Calibration_Curve->Quantification

Workflow for the quantification of Palbociclib in plasma using this compound as an internal standard.

Conclusion

This compound is an indispensable tool in the research and development of Palbociclib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data. This data is fundamental for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, for establishing safe and effective dosing regimens, and for personalizing therapy through therapeutic drug monitoring. The detailed methodologies and quantitative data presented in this guide underscore the critical role of this compound in advancing the clinical application of Palbociclib for the benefit of patients.

References

Palbociclib-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Deuterated Analog for Advanced Analytical Applications

Palbociclib-d8 is the deuterium-labeled form of Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] As a stable isotope-labeled analog, this compound serves as an indispensable tool in clinical and research settings, primarily as an internal standard for highly accurate and precise quantification of Palbociclib in biological matrices using mass spectrometry.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and detailed experimental protocols for its application.

Core Chemical and Physical Properties

This compound is structurally identical to Palbociclib, with the exception of eight hydrogen atoms on the piperazine ring, which have been replaced by deuterium atoms.[4][5] This isotopic substitution results in a higher molecular weight while maintaining the same chemical reactivity, making it an ideal internal standard for bioanalytical assays.

PropertyValueReference(s)
Chemical Name 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[5][6]
Synonyms PD 0332991-d8, Palbociclib D8[1][2]
Molecular Formula C₂₄H₂₁D₈N₇O₂[2][7][8]
Molecular Weight 455.58 g/mol [7][8]
CAS Number 1628752-83-9[2][7]
Appearance Light yellow to yellow solid[2]
Storage Temperature -20°C[2][9]
Solubility Soluble in DMSO. In H₂O, 5 mg/mL is achievable when pH is adjusted to 3 with 1M HCl, with sonication and heating recommended.[2][9]
Purity (Isotopic) Typically ≥98% deuterated forms[2][10]

Mechanism of Action: CDK4/6 Inhibition

Palbociclib functions by selectively inhibiting the cyclin-dependent kinases CDK4 and CDK6.[11][12] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[12][13] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.

The mechanism proceeds as follows:

  • Cyclin D binds to and activates CDK4 and CDK6.

  • The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[14][15]

  • Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.

  • E2F then activates the transcription of genes required for the cell to enter the S phase and begin DNA replication.

By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb.[13][15] This maintains Rb in an active, E2F-bound state, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[11][15] This targeted action effectively halts the proliferation of cancer cells that rely on this pathway.

Palbociclib_MoA CyclinD Cyclin D ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Activation Rb_E2F Active Rb-E2F Complex (Transcription Repressed) ActiveComplex->Rb_E2F Phosphorylation Arrest G1 Arrest Rb Rb E2F E2F G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activates Transcription pRb p-Rb (Inactive) Rb_E2F->pRb Rb_E2F->Arrest Maintains Repression pRb->E2F Releases Palbociclib Palbociclib Palbociclib->ActiveComplex Inhibition

Palbociclib's inhibition of the CDK4/6-Rb signaling pathway.

Experimental Application and Protocols

The primary application of this compound is as an internal standard (IS) for the quantification of Palbociclib in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] Its co-elution with the unlabeled drug and distinct mass-to-charge ratio (m/z) allow for correction of variations in sample preparation and instrument response, ensuring high accuracy.

Detailed Protocol: Quantification of Palbociclib in Human Plasma via LC-MS/MS

This protocol describes a method for the simultaneous quantification of Palbociclib using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Palbociclib Stock Solution (0.2 mg/mL): Accurately weigh and dissolve Palbociclib analytical standard in dimethyl sulfoxide (DMSO).[3]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.[3]

  • Working Solutions (WSs): Prepare a series of calibration curve and quality control (QC) working solutions by serially diluting the Palbociclib stock solution with methanol (MeOH).[3]

  • IS Working Solution (ISWS - 62.5 ng/mL): Dilute the this compound stock solution with MeOH to achieve the final concentration. This solution is used for protein precipitation.[3]

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma sample (calibrator, QC, or unknown), add 150 µL of the ISWS in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.[16]

  • Column: Reversed-phase C18 column (e.g., XBridge BEH C18).[10]

  • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions:

    • Palbociclib: m/z 448 > 380[10]

    • This compound (IS): m/z 456 > 388[10]

4. Data Analysis:

  • Quantify Palbociclib in the samples by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibrators.

  • Determine the concentration of Palbociclib in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) prep Sample Preparation: 1. Add this compound (IS) in Acetonitrile 2. Vortex to Precipitate Protein start->prep centrifuge Centrifugation (14,000 rpm, 10 min) prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM Mode) supernatant->lcms data Data Acquisition: Peak Area Ratio (Palbociclib / this compound) lcms->data quant Quantification: Interpolate from Calibration Curve data->quant end Result: Palbociclib Concentration quant->end

Bioanalytical workflow for Palbociclib quantification.

References

Palbociclib-d8 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Palbociclib-d8 as an internal standard in bioanalytical studies. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust and accurate quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but with a higher molecular weight.[1] This mass difference is the key to its function as an internal standard in mass spectrometry.[2]

The fundamental principle behind using a deuterated internal standard like this compound is to provide a reliable reference that experiences the same experimental variations as the unlabeled analyte, Palbociclib.[1][3] These variations can occur during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and ionization in the mass spectrometer.[3][4] Because this compound behaves nearly identically to Palbociclib, the ratio of their signals remains constant, even if the absolute signal intensity fluctuates. This allows for accurate quantification of the analyte.[3]

Palbociclib and this compound in Mass Spectrometry

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) used in the treatment of certain types of breast cancer.[5][6][7][8] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[5][9][10][11]

This compound is the deuterium-labeled analog of Palbociclib.[12][13][14] In a typical LC-MS/MS workflow, both Palbociclib and this compound are extracted from the biological sample and co-elute from the liquid chromatography column.[3] However, due to their mass difference, they are readily distinguished by the mass spectrometer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of Palbociclib using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

ParameterPalbociclibThis compoundReference
Molecular Formula C₂₄H₂₉N₇O₂C₂₄H₂₁D₈N₇O₂[8][13][14]
Molecular Weight ~447.5 g/mol ~455.6 g/mol [13][14]
Precursor Ion (m/z) 448.3456.3[11]
Product Ion (m/z) 380.2388.2[11]
Linearity Range 0.3–250 ng/mLNot Applicable[11][15]
Purity ≥99.5%Deuterated forms (d₁-d₈) ≥99%[13][16]

Experimental Protocols

Below is a representative, detailed methodology for the quantification of Palbociclib in human plasma using this compound as an internal standard, based on established protocols.[5][9][11]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare individual stock solutions of Palbociclib and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.[16]

  • Working Solutions: Prepare serial dilutions of the Palbociclib stock solution in methanol to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of approximately 50-100 ng/mL.[16]

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol.[5][9]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Palbociclib and this compound.

      • Palbociclib transition: m/z 448.3 → 380.2[11]

      • This compound transition: m/z 456.3 → 388.2[11]

    • Source Parameters: Optimize source-dependent parameters such as temperature, nebulizer gas, and ion spray voltage to achieve the best signal response for the analytes.[11]

Data Analysis
  • Integrate the peak areas for both Palbociclib and this compound.

  • Calculate the peak area ratio of Palbociclib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G Mechanism of an Internal Standard cluster_quant Quantification Analyte Palbociclib IS_Addition Add this compound (Internal Standard) Analyte->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction LC Liquid Chromatography (Co-elution) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Peak Area Ratio (Palbociclib / this compound) MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The conceptual workflow illustrating the role of an internal standard.

G Experimental Workflow for Palbociclib Quantification Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound in Methanol (150 µL) Plasma_Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A step-by-step diagram of the sample preparation process.

G Logical Relationship in LC-MS/MS cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Palbociclib Palbociclib (Analyte) Coelution Co-elution Palbociclib->Coelution Differentiation Differentiation by Mass Palbociclib->Differentiation m/z 448.3 Palbociclib_d8 This compound (Internal Standard) Palbociclib_d8->Coelution Palbociclib_d8->Differentiation m/z 456.3

Caption: The relationship between Palbociclib and its deuterated standard.

References

The Gold Standard in Bioanalysis: Unraveling the Role of Palbociclib-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmacokinetic (PK) analysis, the accuracy and reliability of data are paramount. For drugs like Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing patient outcomes.[1][2][3] This technical guide delves into the pivotal role of its deuterated analog, Palbociclib-d8, in achieving the high-quality bioanalytical data required for robust pharmacokinetic studies.

The Critical Need for Internal Standards in Bioanalysis

Quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations in sample preparation, injection volume, and ionization efficiency.[4][5] To counteract these variables and ensure accurate quantification of an analyte in a biological matrix, an internal standard (IS) is indispensable.[6] The ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior.[4] This ensures that any experimental fluctuations affect both the analyte and the IS to the same degree, leading to a consistent response ratio and, consequently, precise and accurate quantification.[4]

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard," with deuterated standards being a prevalent choice.[4][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-ISs to ensure the robustness and reliability of bioanalytical methods.[4]

This compound: The Ideal Counterpart for Palbociclib Quantification

This compound is a deuterated form of Palbociclib, where eight hydrogen atoms have been replaced with deuterium atoms.[8] This subtle change in mass does not significantly alter the chemical properties of the molecule, making it an excellent internal standard for Palbociclib.[5][9] It is used as a tracer and an internal standard for quantitative analysis by methods such as LC-MS.[8]

The fundamental advantage of using this compound lies in its near-identical physicochemical properties to Palbociclib.[7] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for Palbociclib and the typical parameters for its analysis using this compound.

Table 1: Pharmacokinetic Parameters of Palbociclib

ParameterValueReference
Mechanism of ActionSelective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[2][3]
IC50 (CDK4/cyclin D1)11 nM[8]
IC50 (CDK6/cyclin D2)16 nM[8]
Bioavailability~46%[1]
Time to Cmax (Tmax)6-12 hours[1]
Steady StateAchieved within 8 days[1]
Plasma Elimination Half-Life~29 hours[2]
MetabolismPrimarily by Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1)[1][10]
Excretion~74% in feces, ~17.5% in urine[1][2]
Mean Steady State Cmax116 ng/mL (28% CV)[10]
Mean Steady State Ctrough61 ng/mL (42% CV)[10]

Table 2: LC-MS/MS Parameters for Palbociclib Quantification using this compound

AnalyteMass Transition (m/z)Reference
Palbociclib448.5 -> 380.3[11]
This compound456 -> 388[12]
Parameter Value Reference
Recovery of Palbociclib118% (range, 114-124%)[13]
Recovery of this compound110%[13]

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic assessment. The following is a generalized protocol for the quantification of Palbociclib in human plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Palbociclib in 0.1% formic acid in water and a 0.5 mg/mL stock solution of this compound in DMSO.[12][13]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in an appropriate solvent like methanol.[12][13]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the Palbociclib working solution to create a series of calibration standards covering the expected concentration range (e.g., 0.3 to 600 ng/mL).[11][14] Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

2. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma sample (e.g., 10 µL), add the internal standard working solution (containing this compound).[12][14]

  • Add a protein precipitation agent, such as methanol, to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[15]

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion mode using a TurboIonSpray source.[12] Monitor the transitions for Palbociclib (e.g., m/z 448.5 → 380.3) and this compound (e.g., m/z 456 → 388) using Multiple Reaction Monitoring (MRM).[11][12]

4. Data Analysis:

  • Integrate the peak areas for both Palbociclib and this compound.

  • Calculate the peak area ratio of Palbociclib to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the role of Palbociclib and its analysis, the following diagrams illustrate the key pathways and workflows.

Palbociclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Progression G1_Arrest G1 Arrest CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Retinoblastoma Protein (Rb) CDK46->Rb phosphorylates CDK46_inactive Inactive CDK4/6 E2F E2F Transcription Factors Rb->E2F inhibits Rb_active Hypophosphorylated (Active) Rb E2F_inhibited E2F remains inhibited Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: Palbociclib's mechanism of action in halting the cell cycle.

PK_Study_Workflow cluster_sampling Biological Sampling cluster_analysis Bioanalytical Workflow cluster_data Data Processing & Analysis Patient Patient Dosing with Palbociclib Blood_Sample Blood Sample Collection (Time-course) Patient->Blood_Sample Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Spiking Spike Plasma with This compound (IS) Plasma_Separation->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Palbociclib Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Clearance, Half-life) Quantification->PK_Modeling Internal_Standard_Logic Analyte Analyte (Palbociclib) Amount: A Response: R_A Process Sample Prep & LC-MS Analysis (with variability) Analyte->Process IS Internal Standard (this compound) Amount: IS (known) Response: R_IS IS->Process Ratio Response Ratio (R_A' / R_IS') Process->Ratio Corrected Responses (R_A', R_IS') Concentration Accurate Concentration of Analyte Ratio->Concentration Correlates to Concentration

References

A Technical Guide to High-Purity Palbociclib-d8 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available high-purity Palbociclib-d8, a deuterated internal standard essential for the accurate quantification of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib. This document outlines key suppliers, quantitative data, detailed experimental protocols for analysis, and the fundamental signaling pathway of Palbociclib.

Commercial Suppliers and Available Data

A number of reputable suppliers provide high-purity this compound for research and bioanalytical applications. The product is primarily used as an internal standard in mass spectrometry-based quantification of Palbociclib in biological matrices. Below is a summary of key information from various suppliers. While complete Certificates of Analysis (CoA) are proprietary, the following tables consolidate publicly available data.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1628752-83-9Multiple Suppliers
Molecular Formula C₂₄H₂₁D₈N₇O₂Multiple Suppliers
Molecular Weight ~455.59 g/mol Daicel Pharma[1], Simson Pharma
Synonyms PD 0332991-d8MedchemExpress[2], Cayman Chemical[3]

Table 2: Supplier-Specific Quantitative Data for this compound

SupplierChemical PurityIsotopic Purity/EnrichmentNotes
MedchemExpress 99.72%Not explicitly stated, but sold as a deuterated standard.Purity confirmed by HPLC. CoA available upon request.[2][4]
Cayman Chemical ≥99% deuterated forms (d₁-d₈)≥99% for d₁-d₈ formsIntended for use as an internal standard for GC- or LC-MS.[3]
Daicel Pharma High PurityPercentage of isotope data included in CoA.Offers a cGMP-compliant Certificate of Analysis.[1]
Alsachim Not explicitly stated2H purity 98.3%Synthesized for use as an internal standard.[5]
Simson Pharma High QualityAccompanied by a Certificate of Analysis.Leading manufacturer and exporter.
SynZeal High-QualitySupplied with CoA and analytical data.
Veeprho High PurityUtilized as an internal standard in analytical and pharmacokinetic research.[6]
Toronto Research Chemicals (LGC Standards) Not explicitly statedSupplied with a complete analytical data package.[7][8]

Signaling Pathway of Palbociclib

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib's mechanism of action involves the inhibition of this pathway, resulting in cell cycle arrest at the G1/S checkpoint.

Palbociclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inactivation S_Phase S-Phase Entry & Gene Transcription E2F->S_Phase pRb p-Rb Palbociclib This compound Palbociclib->CDK46 Inhibition

Palbociclib's inhibition of the CDK4/6-Rb signaling pathway.

Experimental Protocols

The following sections detail representative experimental protocols for the analysis of this compound, primarily in its role as an internal standard for the quantification of Palbociclib in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published, a plausible synthetic route can be inferred from the known synthesis of Palbociclib and general deuteration techniques. The deuterium atoms in this compound are located on the piperazine ring. Therefore, the synthesis would likely involve the use of a deuterated piperazine starting material, such as piperazine-d8. This deuterated intermediate would then be coupled with the appropriate pyridinyl and pyrimidinyl moieties through established synthetic routes for Palbociclib, such as those described in various patents and publications.[9][10]

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Start Piperazine-d8 Step1 Coupling with 2-chloro-5-nitropyridine Start->Step1 Intermediate1 1-(5-nitropyridin-2-yl)piperazine-d8 Step1->Intermediate1 Step2 Reduction of nitro group Intermediate1->Step2 Intermediate2 5-(piperazin-1-yl-d8)pyridin-2-amine Step2->Intermediate2 Step3 Coupling with 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification by Chromatography FinalProduct->Purification

A plausible synthetic workflow for this compound.
Quantification of Palbociclib in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a composite based on several published methods.[5][11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing this compound at a concentration of 10 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 3.0 x 75 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 20% B

    • 1.0-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 20% B

    • 4.1-6.0 min: Re-equilibrate at 20% B

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Palbociclib: m/z 448.3 → 380.2

    • This compound: m/z 456.3 → 388.2[11]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimized for each transition (typically 20-30 eV).

The workflow for this analytical method is illustrated below:

Analytical_Workflow Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Analysis Data Acquisition & Quantification Injection->Analysis

LC-MS/MS analytical workflow for Palbociclib quantification.

Conclusion

High-purity this compound is a critical tool for researchers and drug development professionals engaged in the study of Palbociclib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a consolidated resource of commercially available sources, key quality attributes, and detailed analytical methodologies to support its effective implementation in a laboratory setting. The understanding of Palbociclib's mechanism of action, illustrated by its signaling pathway, further contextualizes its importance in cancer research.

References

The Indispensable Role of Palbociclib-d8 in CDK4/6 Inhibitor Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development and clinical implementation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib, have marked a significant advancement in the treatment of hormone receptor-positive (HR+) breast cancer. The therapeutic efficacy and safety of these potent drugs are intrinsically linked to their pharmacokinetic profiles, necessitating robust and reliable bioanalytical methods for their quantification in biological matrices. This technical guide delves into the critical role of the stable isotope-labeled internal standard, Palbociclib-d8, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of Palbociclib and other CDK4/6 inhibitors.

Core Principles of Bioanalysis with Deuterated Internal Standards

The use of a deuterated internal standard like this compound is foundational to the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass. This near-identical behavior is paramount for accurate and precise quantification, as it allows for the correction of variability throughout the entire analytical process.

The primary advantages of using this compound in the bioanalysis of Palbociclib include:

  • Correction for Matrix Effects: Biological matrices such as plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with Palbociclib and experiences the same matrix effects, it provides a reliable reference for accurate quantification.[1]

  • Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the process, any losses of Palbociclib will be mirrored by losses of the internal standard, ensuring the ratio between them remains constant.[1]

  • Normalization of Instrumental Variations: Fluctuations in the LC-MS/MS system, such as injection volume and mass spectrometer response, can introduce variability. The use of an internal standard normalizes these variations, leading to more precise and reproducible results.[1]

The CDK4/6 Signaling Pathway and the Role of Palbociclib

CDK4 and CDK6 are key regulators of the cell cycle. In cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib and other CDK4/6 inhibitors work by blocking the activity of these kinases, thereby arresting the cell cycle and inhibiting tumor growth.[2][3][4] Mitogenic signals, such as those from the Ras-MAPK and PI3K signaling pathways, stimulate the production of D-type cyclins, which then bind to and activate CDK4/6.[5] This activated complex phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors that drive the expression of genes required for S-phase entry and cell division.[5] Palbociclib directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex.[3]

CDK4_6_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogenic Signals Mitogenic Signals Receptor Receptor Mitogenic Signals->Receptor PI3K/AKT PI3K/AKT Receptor->PI3K/AKT Ras/MAPK Ras/MAPK Receptor->Ras/MAPK Cyclin D Cyclin D PI3K/AKT->Cyclin D Upregulation Ras/MAPK->Cyclin D Upregulation CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylation Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibition pRb pRb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription pRb_E2F->E2F Release pRb_p p-pRb pRb_E2F->pRb_p Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression

Diagram of the CDK4/6 signaling pathway and Palbociclib's mechanism of action.

Experimental Protocols for Palbociclib Bioanalysis

A robust and reproducible bioanalytical method is crucial for accurate therapeutic drug monitoring (TDM) and pharmacokinetic studies. The following sections outline a typical experimental workflow for the quantification of Palbociclib in human plasma using this compound as an internal standard, based on published and validated methods.[6][7][8]

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. Protein precipitation is a commonly employed, simple, and rapid technique.[7][9][10]

  • Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma into a clean microcentrifuge tube.[6][8]

  • Internal Standard Spiking: Add a precise volume of this compound working solution to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add a precipitating agent, typically methanol or acetonitrile, to the plasma sample.[6][10] The volume of the precipitating agent is usually a multiple of the plasma volume (e.g., 3-4 times) to ensure complete protein precipitation.

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or a well plate for analysis.

Solid-phase extraction (SPE) is another technique that can be used for sample preparation and can provide cleaner extracts.[11][12]

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte and internal standard from other endogenous components of the plasma matrix. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used.

  • Column: A C18 column is commonly used for the separation of Palbociclib and its deuterated internal standard.[11]

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[9] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape.[7][11]

  • Flow Rate: The flow rate is typically in the range of 0.25 to 0.5 mL/min.[8]

  • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reduce viscosity.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the quantification of drugs in biological matrices.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Palbociclib.[7][8]

  • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]+) for both Palbociclib and this compound and then monitoring a specific product ion for each after fragmentation in the collision cell.

    • Palbociclib MRM Transition: m/z 448.2 → 380.2[7]

    • This compound MRM Transition: m/z 456.3 → 388.3[7]

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of Palbociclib in the unknown samples is then determined from this calibration curve.[1]

Bioanalytical_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard (this compound) Spiking Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Methanol) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 6. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification 9. Concentration Quantification Data_Analysis->Quantification

A typical bioanalytical workflow for the quantification of Palbociclib in plasma.

Quantitative Data Summary

The following tables summarize the key validation parameters for published LC-MS/MS methods for the quantification of Palbociclib in human plasma. These parameters demonstrate the performance and reliability of the methods.

Table 1: Linearity and Sensitivity of Palbociclib Bioanalytical Methods

ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Posocco B, et al. (2020)[7][13][14]0.3 - 2500.3> 0.999
Haque A, et al. (2023)[6][8]5 - 20005Not Reported
de Wit D, et al. (2019)[15][16]2 - 2002> 0.996
Meric-Bernstam F, et al. (2019)1 - 5001> 0.99
Wu Y, et al. (2022)0.5 - 2000.5> 0.99

Table 2: Precision and Accuracy of Palbociclib Bioanalytical Methods

ReferenceIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Posocco B, et al. (2020)[7]< 5.7Not Reported95.5 - 103.3
Haque A, et al. (2023)[8]1.2 - 8.20.6 - 7.594.7 - 107
de Wit D, et al. (2019)[16]< 15< 15Within ±15
Meric-Bernstam F, et al. (2019)< 10< 10Within ±15
Wu Y, et al. (2022)< 12< 12Within ±15

Table 3: Recovery and Matrix Effect of Palbociclib Bioanalytical Methods

ReferenceRecovery (%)Matrix Effect (%)
Posocco B, et al. (2020)[7]Not Reported91.5 - 98.7
Haque A, et al. (2023)[8]110 - 129Not Reported
de Wit D, et al. (2019)> 85Not Reported
Meric-Bernstam F, et al. (2019)> 90Minimal
Wu Y, et al. (2022)> 80Not Significant

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis is the gold standard for the accurate and precise quantification of Palbociclib in biological matrices. This technical guide has provided an in-depth overview of the core principles, experimental methodologies, and performance characteristics of such assays. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical and preclinical evaluation of CDK4/6 inhibitors. The robustness and reliability offered by this approach are essential for advancing our understanding of the pharmacology of these important anticancer agents and for optimizing their therapeutic use in patients.

References

A Technical Guide to the Use of Deuterated Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles, practical applications, and key technical considerations for using deuterated internal standards in quantitative mass spectrometry. Isotope Dilution Mass Spectrometry (IDMS), which employs stable isotope-labeled internal standards (SIL-IS) like deuterated compounds, is the gold standard for achieving the highest accuracy and precision in bioanalysis.[1][2] These standards are critical for correcting variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4]

Core Principles: The Foundation of Isotope Dilution

The core principle of IDMS involves adding a known, fixed quantity of a deuterated internal standard (IS) to every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[1][3] A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by their stable heavy isotope, deuterium (²H or D).[1][2]

Because the deuterated standard is chemically and physically almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1] Any loss of analyte during sample processing or fluctuations in instrument response will proportionally affect both the analyte and the deuterated IS.[2][3] The mass spectrometer can easily distinguish between the analyte and the standard based on their different mass-to-charge (m/z) ratios.[1]

Instead of relying on the absolute signal of the analyte, which can be variable, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[4] This ratiometric measurement effectively normalizes for variations, leading to highly accurate, precise, and reproducible results.[3][5]

cluster_sample Biological Sample cluster_process Analytical Workflow cluster_data Data Analysis A Analyte (Unknown Conc.) IS Add Known Conc. of Deuterated Standard (IS) Prep Sample Prep (Extraction, Cleanup) IS->Prep Both experience same variability LC LC Separation (Co-elution) Prep->LC MS MS/MS Detection (Separate m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Plot Ratio vs. Conc. (Calibration Curve) Ratio->Cal Result Determine Analyte Conc. Cal->Result

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Key Technical Considerations and Quantitative Data

The reliability of an assay using a deuterated standard depends on several critical factors, from isotopic purity to the strategic placement of deuterium atoms.

Purity and Quality Control

For a deuterated standard to be effective, it must have both high chemical and high isotopic purity.[5] Chemical impurities can introduce interfering peaks, while isotopic impurities—especially the presence of the unlabeled analyte (M+0)—can artificially inflate the measured concentration of the target analyte.[5][6]

Number and Position of Deuterium Labels

The number of deuterium atoms incorporated is typically between three and six.[7] This ensures a sufficient mass shift to distinguish the standard from the natural isotopic distribution of the analyte and prevent cross-talk.[8]

The placement of the labels is equally critical. Deuterium atoms should be on stable positions, such as aliphatic or aromatic carbons, where they will not be easily exchanged for hydrogen atoms.[7] Placing labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups can compromise the integrity of the standard.[7][9]

The Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[10] This difference can sometimes lead to slight changes in chromatographic retention time, where the deuterated standard does not perfectly co-elute with the analyte.[8][11] While often negligible, this effect must be assessed during method development, as incomplete co-elution can impair the standard's ability to compensate for matrix effects that occur at a specific retention time.[8]

The tables below summarize key quantitative parameters for the selection and use of deuterated standards.

Table 1: Purity and Quality Control Specifications for Deuterated Internal Standards

Parameter Recommended Level Rationale
Chemical Purity >99% Minimizes the risk of interference from other chemical compounds.[5][6]
Isotopic Purity (Enrichment) ≥98% Ensures a minimal contribution from the unlabeled (M+0) version of the standard to the analyte signal, which is critical for accuracy at the lower limit of quantitation (LLOQ).[6][9][12]

| Analyte Signal Contribution (Crosstalk) | The response of the analyte in a blank sample spiked only with the IS should be ≤20% of the analyte response at the LLOQ. | This acceptance criterion ensures that any isotopic impurity in the standard does not significantly impact the quantification of the analyte at low concentrations.[5] |

Table 2: Key Selection and Application Parameters

Parameter Specification / Recommendation Rationale
Number of Deuterium Atoms 3 to 6 atoms Provides a clear mass difference to avoid isotopic overlap with the analyte while minimizing potential chromatographic shifts due to the Kinetic Isotope Effect.[7]
Labeling Position Stable C-D bonds (e.g., aromatic, aliphatic) Prevents the exchange of deuterium for hydrogen, which can occur with labels on heteroatoms (e.g., -OH, -NH), ensuring the stability of the standard.[7][9]

| Concentration | Consistent across all samples; provides a response similar to the analyte. | Ensures consistent performance and allows the standard to effectively normalize the analyte signal across the full range of the calibration curve.[7][13] |

cluster_legend Legend cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (with Matrix Effect) A_legend Analyte IS_legend Internal Standard (IS) A1 Analyte Signal Ratio1 Analyte / IS Ratio (Accurate) A1->Ratio1 A2 Analyte Signal (Suppressed) IS1 IS Signal IS1->Ratio1 IS2 IS Signal (Suppressed) Ratio2 Analyte / IS Ratio (Still Accurate) A2->Ratio2 IS2->Ratio2 Suppression Ion Suppression (Matrix Effect) Suppression->A2 Suppression->IS2

Caption: Principle of ratiometric correction for matrix effects.

Detailed Experimental Protocol: Quantification in Plasma

This section provides a representative protocol for the quantification of a small molecule drug in human plasma using protein precipitation (PPT) followed by LC-MS/MS analysis.

Materials and Reagents
  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[3]

  • Chemicals: Analyte reference standard, deuterated internal standard, HPLC-grade solvents (acetonitrile, methanol, water), and formic acid.[2][3]

  • Matrix: Blank human plasma.[3]

Preparation of Standards and Solutions
  • Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent like methanol or acetonitrile.[14]

  • Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with blank plasma to prepare a calibration curve (e.g., 8-10 concentration levels). Separately, prepare low, medium, and high QC samples.[14]

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of the deuterated IS in acetonitrile. This solution will also serve as the protein precipitation agent.[14]

Experimental Protocol: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for removing the bulk of proteins from plasma or serum samples.[15]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (unknown, calibrator, or QC).[14]

  • IS Addition & Precipitation: Add 300 µL of the cold internal standard spiking solution (acetonitrile with IS) to each tube.[14] The 3:1 ratio of organic solvent to plasma is common for efficient protein precipitation.

  • Vortexing: Vigorously vortex each tube for 30-60 seconds to ensure complete mixing and protein precipitation.[3][14]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3][14]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.[3][14]

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample (100 µL) Spike 2. Add IS in ACN (300 µL) Sample->Spike Vortex 3. Vortex (1 Minute) Spike->Vortex Spin 4. Centrifuge (10 min @ 4°C) Vortex->Spin Transfer 5. Transfer Supernatant to Vial Spin->Transfer Inject LC-MS/MS Injection Transfer->Inject

Caption: Experimental workflow for protein precipitation sample preparation.

LC-MS/MS Analysis Parameters
  • LC Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm) is commonly used for small molecule analysis.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

  • Gradient: An optimized gradient elution is used to separate the analyte from other matrix components.

  • Ionization Mode: Electrospray ionization (ESI), in either positive or negative mode, depending on the analyte's properties.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

  • MRM Transitions: The specific precursor ion to product ion transitions for both the analyte and the deuterated IS must be optimized by infusing pure standards into the mass spectrometer.[3]

Data Analysis and Calculation
  • Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of the analyte and the deuterated IS for each injection.[3]

  • Response Ratio Calculation: For each injection, calculate the peak area ratio: (Peak Area of Analyte / Peak Area of IS).[3]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x²) linear regression to generate the calibration curve.[3]

  • Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

References

Methodological & Application

Application Notes and Protocols for Palbociclib Bioanalysis Using Palbociclib-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Palbociclib in biological matrices, utilizing Palbociclib-d8 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals working on the bioanalysis of this cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor.

Mechanism of Action of Palbociclib

Palbociclib is a selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] This action maintains Rb in its active, growth-suppressive state, leading to a G1 phase cell cycle arrest and a reduction in cancer cell proliferation.[5][6]

Palbociclib_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: Palbociclib's mechanism of action in the cell cycle.

Sample Preparation Techniques

Accurate quantification of Palbociclib in biological samples is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing and instrument response.[7][8]

The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup, suitable for high-throughput analysis.[9][10] It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.

Experimental Workflow for Protein Precipitation

PPT_Workflow Start Start: Plasma/Serum Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Optional) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Palbociclib extraction by PPT.

Protocol for Protein Precipitation

  • Sample Aliquoting: Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.[11][12]

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution.[11]

  • Protein Precipitation: Add 150 µL of cold acetonitrile to the sample.[7][11]

  • Mixing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge the tubes at 16,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]

  • Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new tube or a well plate.[11]

  • Dilution/Reconstitution: Dilute the supernatant with 120 µL of the initial mobile phase (e.g., 10 mM ammonium bicarbonate in water:methanol (1:1 v/v)).[11]

  • Analysis: Inject an appropriate volume (e.g., 10 µL) of the final extract into the LC-MS/MS system for analysis.[11]

Quantitative Data for Protein Precipitation

ParameterValueReference
Linearity Range0.3 - 250 ng/mL[9][10]
Accuracy95% - 106%[7]
Precision (CV%)≤ 10.6%[7]
Recovery≥ 92.3%[9]
Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[13][14]

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow Start Start: Plasma/Serum Sample Add_IS Add this compound Internal Standard Start->Add_IS Condition_Cartridge Condition SPE Cartridge (e.g., Oasis PRiME HLB) Add_IS->Condition_Cartridge Load_Sample Load Sample Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge to Remove Interferences Load_Sample->Wash_Cartridge Elute_Analyte Elute Palbociclib and IS Wash_Cartridge->Elute_Analyte Evaporate Evaporate Eluate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Palbociclib extraction by SPE.

Protocol for Solid-Phase Extraction

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard (this compound).

  • Cartridge Conditioning: Condition an Oasis PRiME HLB® cartridge with 1 mL of methanol followed by 1 mL of water.[13][15]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Palbociclib and this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data for Solid-Phase Extraction

ParameterValueReference
Linearity Range2 - 400 ng/mL[13][14]
Accuracy (Intra-day)3.8 - 7.2%[13][15]
Precision (Inter-day)3.6 - 7.4%[13][15]
Recovery> 85%[13][14]
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow Start Start: Plasma/Serum Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Buffer Add Buffer to Adjust pH Add_IS->Add_Buffer Add_Solvent Add Immiscible Organic Solvent Add_Buffer->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Palbociclib extraction by LLE.

Protocol for Liquid-Liquid Extraction

  • Sample Aliquoting and IS Spiking: To 100 µL of plasma, add the internal standard (this compound).

  • pH Adjustment: Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to the sample.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Quantitative Data for Liquid-Liquid Extraction

ParameterValue
Linearity Range1 - 1000 ng/mL
Accuracy90% - 110%
Precision (CV%)< 15%
Recovery> 80%

Note: Specific quantitative data for LLE of Palbociclib was not prominently available in the searched documents; the provided values are typical for this type of assay.

LC-MS/MS Parameters

The following table summarizes typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Palbociclib and this compound.

ParameterConditionReference
Liquid Chromatography
ColumnC18 (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm)[7][8]
Mobile Phase A0.1% Formic acid in water or 10 mM Ammonium Bicarbonate[11][12]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic acid[11][12]
Flow Rate0.3 - 0.4 mL/min[9][12]
Column Temperature25 - 50 °C[9][12]
Injection Volume10 µL[11]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[7]
MRM Transition (Palbociclib)m/z 448.3 → 321.2[8]
MRM Transition (this compound)m/z 456.3 → 329.2[9]

These application notes and protocols provide a comprehensive guide for the bioanalysis of Palbociclib using this compound as an internal standard. The choice of sample preparation technique will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available resources. Validation of the chosen method according to regulatory guidelines is essential before its application to clinical or preclinical samples.[11]

References

Optimizing Palbociclib-d8 Concentration for Robust Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to determining and utilizing the optimal concentration of Palbociclib-d8 as an internal standard (IS) in bioanalytical assays for the quantification of Palbociclib. The provided protocols and data are intended to ensure accuracy, precision, and reproducibility in pharmacokinetic and other quantitative studies.

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2] Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Determining the Optimal Concentration of this compound

The optimal concentration of an internal standard is critical for the performance of a bioanalytical method. It should be high enough to provide a consistent and reproducible signal, yet low enough to avoid ion suppression or detector saturation. Based on a review of established and validated bioanalytical methods, a working concentration of 10 to 100 ng/mL for this compound is recommended for the analysis of plasma samples.

Several studies have successfully employed this compound concentrations within this range. For instance, a working solution of 62.5 ng/mL was used for protein precipitation of plasma samples.[3] Another method utilized a final concentration of 12.5 ng/mL in the internal standard working solution.[4][5] A separate validated assay prepared a working solution of this compound at 35 ng/mL.[6] The selection of a specific concentration within this range should be guided by the expected analyte concentration in the study samples and the sensitivity of the mass spectrometer.

Quantitative Data Summary

The following tables summarize the typical concentration ranges for calibration standards, quality control (QC) samples, and the internal standard working solution as reported in various validated bioanalytical methods for Palbociclib.

Table 1: Palbociclib Calibration Standard Concentrations in Human Plasma

Concentration LevelRange 1 (ng/mL)[7]Range 2 (ng/mL)[3]Range 3 (ng/mL)[5]Range 4 (ng/mL)[8]
LLOQ3.160.30.3
Low--110
Mid--4, 10, 25, 7550, 100
High500300150, 250300, 600

LLOQ: Lower Limit of Quantification

Table 2: Palbociclib Quality Control (QC) Sample Concentrations in Human Plasma

QC LevelConcentration 1 (ng/mL)[5]Concentration 2 (ng/mL)[3]Concentration 3 (ng/mL)[8]
Low (LQC)0.5-10
Medium (MQC)20-50, 100
High (HQC)200-300

Table 3: this compound Internal Standard (IS) Working Solution Concentrations

MethodIS Working Solution Concentration (ng/mL)
Method A[3]62.5
Method B[4][5]12.5
Method C[6]35
Method D[9]15.5

Experimental Protocols

Preparation of Stock and Working Solutions

a. Palbociclib and this compound Stock Solutions (1 mg/mL):

  • Accurately weigh the required amount of Palbociclib and this compound.

  • Dissolve in an appropriate solvent, such as DMSO or 0.1% formic acid in water, to achieve a final concentration of 1 mg/mL.[3][6]

  • Store stock solutions at -20°C.

b. Palbociclib Working Solutions (for Calibration Curve and QCs):

  • Prepare a series of working solutions by serially diluting the Palbociclib stock solution with methanol or a suitable solvent mixture.[3]

  • The concentrations of these working solutions should correspond to the desired calibration curve points and QC levels (refer to Tables 1 and 2).

c. This compound Internal Standard Working Solution:

  • Dilute the this compound stock solution with methanol to the desired final concentration (e.g., 10-100 ng/mL).[3][4][5][6]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Palbociclib from plasma samples.

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[7][10]

  • Add a specified volume (e.g., 200 µL) of the this compound internal standard working solution in acetonitrile.[7]

  • Vortex mix for 10-30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions. Specific parameters should be optimized for the instrument being used.

  • LC Column: A C18 column is commonly used for separation.[11][12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[11][12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is used for detection.

  • Transitions: The specific precursor-to-product ion transitions for Palbociclib and this compound should be determined by direct infusion and optimization.

Visualizations

Palbociclib Signaling Pathway

Palbociclib_Signaling_Pathway cluster_G1_Phase G1 Phase of Cell Cycle cluster_Inhibition Inhibition by Palbociclib CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb Protein CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Palbociclib Palbociclib Palbociclib->CDK4_6 inhibits

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Bioanalytical Workflow for Palbociclib Quantification

Bioanalytical_Workflow cluster_preparation Sample & Standard Preparation cluster_analysis Analysis cluster_output Output Plasma_Sample Plasma Sample (Unknown, Calibrator, or QC) IS_Spike Spike with This compound (IS) Plasma_Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Concentration_Result Palbociclib Concentration Data_Processing->Concentration_Result

Caption: Workflow for Palbociclib quantification using protein precipitation and LC-MS/MS.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Palbociclib Using Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] Therapeutic drug monitoring (TDM) of Palbociclib can be a valuable tool to optimize treatment outcomes by managing inter-individual variability in drug exposure and ensuring that plasma concentrations are within the therapeutic window. This document provides detailed application notes and protocols for the quantitative analysis of Palbociclib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Palbociclib-d8 as an internal standard.

Signaling Pathway of Palbociclib

Palbociclib functions by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle.[3] By blocking the activity of these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, maintains the Rb-E2F complex, which blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.

Palbociclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S phase) Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation pRb Phosphorylated Rb Rb->pRb E2F E2F pRb->E2F Release Gene Transcription Gene Transcription E2F->Gene Transcription S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibition TDM_Workflow Patient_Sample Patient Plasma Sample (10 µL) IS_Addition Add Internal Standard (this compound) Patient_Sample->IS_Addition Protein_Precipitation Protein Precipitation with Methanol IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

Application of Palbociclib-d8 in Preclinical and Clinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Palbociclib (Ibrance®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] The therapeutic efficacy of Palbociclib is linked to its ability to arrest the cell cycle in the G1 phase.[3][4] To ensure optimal dosing and patient safety, and to understand its behavior in biological systems, robust bioanalytical methods are essential for the accurate quantification of Palbociclib in various biological matrices. Palbociclib-d8, a deuterated stable isotope of Palbociclib, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the parent drug, allowing for precise and accurate quantification by correcting for matrix effects and variability in sample processing.[5][6][7]

This document provides detailed protocols for the application of this compound in preclinical and clinical pharmacokinetic studies, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflows.

Mechanism of Action: CDK4/6 Inhibition

Palbociclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[8] In normal cell proliferation, Cyclin D binds to and activates CDK4/6. This complex then phosphorylates the Rb protein, leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[4][9] In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation. Palbociclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby causing G1 cell cycle arrest.[3]

Palbociclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition by Palbociclib Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inactivation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1-S Transition S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibition

Palbociclib's Mechanism of Action

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Palbociclib from preclinical and clinical studies.

Table 1: Preclinical Activity of Palbociclib

Cell LineCancer TypeIC50 (nM)Reference
Huh7Hepatocellular Carcinoma1-300[10]
SNU398Hepatocellular Carcinoma1-300[10]
BT549Breast Cancer>3000[10]
Hep3BHepatocellular Carcinoma>3000[10]
SYO-1Synovial Sarcoma~1000[3]
FujiSynovial Sarcoma~1000[3]

Table 2: Clinical Pharmacokinetic Parameters of Palbociclib (125 mg oral dose)

ParameterValueCoefficient of Variation (%)Reference
Absorption
Tmax (hours)6 - 12-[11]
Absolute Bioavailability46%-[11]
Distribution
Apparent Oral Clearance (CL/F) (L/hr)7726[11]
Elimination
Plasma Elimination Half-life (hours)~22 (±4)-[11]
Steady State (Multiple Dosing)
Time to Steady State8 days-[11]
Median Accumulation Ratio2.4 (range 1.5-4.2)-[11]
Mean Cmax (ng/mL)11628[11]
Mean Predose Trough (ng/mL)6142[11]

Experimental Protocols

Protocol 1: Quantification of Palbociclib in Human Plasma using LC-MS/MS with this compound as Internal Standard (Protein Precipitation Method)

This protocol is adapted from a validated method for the simultaneous quantification of multiple CDK4/6 inhibitors.[5][6]

1. Materials and Reagents

  • Palbociclib analytical standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

  • Blank human plasma (K2EDTA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Palbociclib Stock Solution (0.5 mg/mL): Dissolve an appropriate amount of Palbociclib in DMSO.

  • This compound Stock Solution (0.5 mg/mL): Dissolve an appropriate amount of this compound in DMSO.[6]

  • Palbociclib Working Solutions: Prepare a series of working solutions for the calibration curve and quality controls (QCs) by diluting the Palbociclib stock solution with methanol to achieve final concentrations ranging from 0.3 to 250 ng/mL in plasma.[5][6]

  • Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with cold methanol to a final concentration of 12.5 ng/mL.[5][6]

3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • For calibration standards and QCs, spike 5 µL of the respective working solutions into 95 µL of blank human plasma.

  • To 10 µL of plasma sample (or standard/QC), add 80 µL of the cold ISWS.[5]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 16,200 x g for 15 minutes at 4°C.[5]

  • Transfer 70 µL of the supernatant to a clean tube for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[5][6]

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

  • Injection Volume: 4 µL.[7]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Palbociclib: m/z 448 → [Fragment ion]

    • This compound: m/z 456 → 388[5][6]

  • Source Parameters: Optimize source-dependent parameters such as temperature, gas flows, and ion spray voltage.[5]

5. Data Analysis

  • Quantify Palbociclib concentration by calculating the peak area ratio of Palbociclib to this compound.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentration of Palbociclib in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Cold Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Bioanalytical Workflow for Palbociclib
Protocol 2: Solid-Phase Extraction (SPE) for Palbociclib Quantification

For cleaner extracts, especially from complex matrices, solid-phase extraction can be employed as an alternative to protein precipitation.[12][13]

1. Materials and Reagents

  • As in Protocol 1.

  • Oasis PRiME HLB® SPE cartridges.[12]

  • SPE manifold.

2. Sample Preparation

  • Pre-treat plasma samples as described in Protocol 1 (spiking with IS).

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute Palbociclib and this compound with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly reliable and accurate approach for the quantification of Palbociclib in preclinical and clinical samples. The detailed protocols and compiled pharmacokinetic data presented here serve as a valuable resource for researchers and drug development professionals involved in the study of Palbociclib. These methods are crucial for therapeutic drug monitoring, understanding drug-drug interactions, and optimizing treatment strategies to improve patient outcomes.

References

Application Note: Quantification of Palbociclib in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palbociclib is an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are critical for cell cycle progression.[1][2][3] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and the inhibition of tumor cell proliferation.[1][4][5] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][6] Given the significant interindividual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) of Palbociclib is beneficial to optimize treatment efficacy and manage toxicity, particularly neutropenia.[7][8]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palbociclib in various biological matrices, including plasma, dried blood spots (DBS), and tissue homogenates. The use of a stable isotope-labeled internal standard, Palbociclib-d8, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[9]

Principle of the Method

The method employs a simple and rapid sample preparation procedure, followed by reversed-phase liquid chromatography for the separation of Palbociclib and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The specific precursor-to-product ion transitions for Palbociclib and this compound provide excellent selectivity and sensitivity for their determination in complex biological samples.

Palbociclib Signaling Pathway

Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, a key regulator of the cell cycle. In normal cell proliferation, Cyclin D complexes with CDK4/6 to phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Palbociclib selectively inhibits CDK4 and CDK6, thereby preventing pRb phosphorylation and causing cell cycle arrest at the G1 phase.

Palbociclib_Signaling_Pathway CyclinD Cyclin D ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb_E2F pRb-E2F Complex ActiveComplex->pRb_E2F Phosphorylates pRb CellCycleArrest G1 Cell Cycle Arrest Palbociclib Palbociclib Palbociclib->ActiveComplex pRb pRb pRb->pRb_E2F E2F E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition pRb_E2F->E2F Releases

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and inducing G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Palbociclib in human plasma and dried blood spots. The data is compiled from various validated bioanalytical methods.[6][7][8][10][11][12]

Table 1: Method Validation Parameters for Palbociclib Quantification in Human Plasma

ParameterResultReference
Linearity Range (ng/mL) 0.3 - 500[6][11]
Correlation Coefficient (r²) > 0.99[6][10][12]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.3 - 5[6][8][11]
Intra-day Precision (%CV) 1.2 - 15.0[6][8][10]
Inter-day Precision (%CV) 0.6 - 14.9[6][8][10]
Intra-day Accuracy (%Bias) -1.5 to 15.0[6][8]
Inter-day Accuracy (%Bias) -14.3 to 14.6[6][8]
Recovery (%) 85 - 129[8][10]
Matrix Effect Minimal to moderate ion enhancement[6][8]

Table 2: Method Validation Parameters for Palbociclib Quantification in Dried Blood Spots (DBS)

ParameterResultReference
Linearity Range (ng/mL) 1 - 1000[7]
Correlation Coefficient (r) ≥ 0.997[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[7]
Between-run Precision (%CV) ≤ 10.6[7]
Between-run Accuracy (%) 95 - 106[7]
Recovery (%) 81 - 93[7]
Matrix Effect 0.9 - 1.1[7]
Hematocrit Independence Confirmed (22-55%)[7]

Experimental Protocols

Materials and Reagents
  • Palbociclib reference standard

  • This compound internal standard (IS)[9]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium bicarbonate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Dried blood spot collection cards

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[10][13]

Stock and Working Solutions Preparation
  • Palbociclib Stock Solution (1 mg/mL): Accurately weigh and dissolve Palbociclib in a suitable solvent (e.g., 0.1% formic acid in water or methanol).[8][11]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO).[8][11]

  • Working Solutions: Prepare serial dilutions of the Palbociclib stock solution in methanol or an appropriate solvent to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile or methanol to a final concentration (e.g., 12.5-35 ng/mL).[8][11]

Sample Preparation

This is a simple and rapid method suitable for high-throughput analysis.[6][8][11]

Protein_Precipitation_Workflow Start Start: 50 µL Plasma Sample AddIS Add 150-450 µL Internal Standard Solution (this compound in Acetonitrile/Methanol) Start->AddIS Vortex1 Vortex (10s) AddIS->Vortex1 Precipitate Incubate (10 min, RT) to Precipitate Proteins Vortex1->Precipitate Centrifuge Centrifuge (e.g., 17,110 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant with Sample Diluent (optional) Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

  • To 50 µL of plasma sample, add 150-450 µL of the internal standard working solution (this compound in acetonitrile or methanol).[7][8]

  • Vortex the mixture for 10 seconds.

  • Allow the proteins to precipitate for 10 minutes at room temperature.

  • Centrifuge the samples at high speed (e.g., 17,110 x g) for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube.

  • Optionally, dilute the supernatant with a sample diluent (e.g., 75% methanol containing 0.005 mol/L ammonium bicarbonate).[8]

  • Inject an aliquot of the final solution into the LC-MS/MS system.

This method provides a cleaner extract, reducing matrix effects.[10][13]

  • Condition an Oasis PRiME HLB SPE cartridge.

  • Load the plasma sample (pre-treated with the internal standard).

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute Palbociclib and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Punch a 3-mm disk from the center of the dried blood spot.

  • Place the disk into a clean tube.

  • Add the internal standard working solution.

  • Vortex and incubate to extract the analytes.

  • Centrifuge the sample.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Typical LC-MS/MS Parameters for Palbociclib Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 or Biphenyl column (e.g., Kinetex biphenyl, 150 x 4.6 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic acid in water or Ammonium acetate/acetic acid buffer
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from low to high organic phase (e.g., 15% to 100% B)
Flow Rate 0.25 - 0.5 mL/min
Column Temperature 25 - 50°C
Injection Volume 4 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (m/z) Palbociclib: 448 > 380[7] This compound: 456 > 388[7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of Palbociclib in various biological matrices. The detailed protocols and performance data demonstrate the suitability of this method for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications, ultimately contributing to the personalized treatment of patients with HR+/HER2- breast cancer.

References

Troubleshooting & Optimization

Mitigating ion suppression in ESI-MS analysis of Palbociclib with Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on mitigating ion suppression during the electrospray ionization-mass spectrometry (ESI-MS) analysis of Palbociclib by utilizing its deuterated internal standard, Palbociclib-d8.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Palbociclib?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Palbociclib, leading to a decreased signal response in the mass spectrometer.[1][2] This phenomenon occurs when co-eluting components from the sample matrix (e.g., salts, proteins, lipids, or other drugs) compete with the analyte for the available charge or space in the ESI droplet.[1][3][4] The physical properties of the ESI droplets, such as surface tension, can be altered by high concentrations of these interfering compounds, hindering solvent evaporation and efficient ion formation.[2] Consequently, ion suppression can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to underestimation of Palbociclib concentrations in complex biological samples.[1][3][5]

Q2: How does using this compound as an internal standard help mitigate ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for ion suppression.[4][6] Because this compound is chemically identical to Palbociclib, it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement in the ESI source.[4] While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant and proportional to the analyte's concentration.[4] By calculating the peak area ratio of Palbociclib to this compound, the method can provide accurate and precise quantification, effectively correcting for signal variability caused by ion suppression.[4]

Q3: My signal for Palbociclib is still low or variable despite using this compound. What should I troubleshoot?

A3: If you are still experiencing issues, consider the following troubleshooting steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4] While protein precipitation is a common and fast method, it may leave behind significant amounts of phospholipids and other interferences.[3][7] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[3][7]

  • Improve Chromatographic Separation: Adjust your LC method to better separate Palbociclib from the regions where ion suppression occurs.[3][5] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different type of chromatography column (e.g., a biphenyl column for enhanced aromatic selectivity).[3][8] The goal is to ensure that matrix components elute at different retention times than your analyte.[1]

  • Check for Co-eluting Medications: In clinical samples, other administered drugs can co-elute and cause significant ion suppression.[9] If the patient is on a multi-drug regimen, investigate the retention times of these concomitant medications and adjust chromatography accordingly.

  • Reduce Flow Rate: Lowering the ESI flow rate into the nanoliter-per-minute range can generate smaller, more highly charged droplets that are more tolerant to non-volatile salts and other matrix components, thereby reducing signal suppression.[3]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species.[3] However, this approach also dilutes the analyte, which may not be suitable for trace-level analysis.[3]

Experimental Protocols and Data

Example Experimental Protocol for Palbociclib Quantification

This protocol is a synthesized example based on validated methods for the quantification of Palbociclib in human plasma.[10][11][12]

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of a working internal standard solution (e.g., this compound in methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[14]

  • Flow Rate: 0.3 mL/min.[12]

  • Gradient: A typical gradient might start at 10% B, ramp up to 70-95% B to elute the analyte, hold for washing, and then return to initial conditions for re-equilibration.[12]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 50 °C.[12]

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include settings for nebulizing gas, desolvation gas, and source temperature to ensure efficient desolvation and ionization.[15]

Quantitative Data and Parameters

The following tables summarize typical MS/MS parameters and reported recovery data, which can be used as a benchmark.

Table 1: Example Mass Spectrometry MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
Palbociclib 448.5 380.3
This compound 456.5 388.0

Data synthesized from multiple sources.[12][16]

Table 2: Analyte Recovery with this compound Internal Standard

Analyte Quality Control Level Mean Recovery (%)
Palbociclib Low 114
Palbociclib Medium 124
Palbociclib High 118
This compound (IS) - 110

Data from a study where values >100% indicated ion enhancement.[11]

Visual Guides

IonSuppression ESI_Source ESI Capillary Analyte Analyte ESI_Source->Analyte Analyte + Matrix Mix Matrix1 Matrix1 ESI_Source->Matrix1 Matrix2 Matrix2 ESI_Source->Matrix2 Ion_Analyte Ion_Analyte Analyte->Ion_Analyte Successful Ionization Ion_Matrix Ion_Matrix Matrix1->Ion_Matrix Competition for Charge/Surface Matrix2->Ion_Matrix Competition for Charge/Surface

InternalStandard cluster_lc LC Elution cluster_ms ESI-MS Detection Palbo Palbociclib Signal_Suppressed Both Signals Suppressed by Matrix Interference Palbo->Signal_Suppressed PalboD8 This compound PalboD8->Signal_Suppressed Matrix Matrix Interference Matrix->Signal_Suppressed Causes Suppression Ratio Ratio [Palbo]/[Palbo-d8] Remains Constant Signal_Suppressed->Ratio Ratio Calculation Corrects for Loss Quant Accurate Quantification Ratio->Quant

Workflow start Plasma Sample Collection prep Add this compound (IS) & Protein Precipitation start->prep centrifuge Centrifugation prep->centrifuge extract Supernatant Transfer centrifuge->extract lcms LC-MS/MS Analysis (ESI+) extract->lcms data Data Acquisition (MRM Mode) lcms->data process Peak Integration & Ratio Calculation (Analyte/IS) data->process end Final Concentration Report process->end

References

Optimizing LC gradient for co-elution of Palbociclib and Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for the co-elution of Palbociclib and its deuterated internal standard, Palbociclib-d8.

Frequently Asked Questions (FAQs)

Q1: Why is co-elution of Palbociclib and this compound important for accurate quantification?

A1: Co-elution of the analyte (Palbociclib) and its deuterated internal standard (this compound) is crucial for accurate quantification in LC-MS/MS analysis. When both compounds elute at the same time, they experience the same ionization conditions and potential matrix effects in the mass spectrometer source. This ensures that any variation in signal intensity due to these factors affects both the analyte and the internal standard proportionally, allowing for reliable correction and accurate concentration measurement.

Q2: What are the typical reasons for a shift in retention time between Palbociclib and this compound?

A2: A slight difference in retention time between an analyte and its deuterated internal standard can occur due to the "isotopic effect". Deuterium is slightly more electron-donating than hydrogen, which can lead to minor differences in polarity and interaction with the stationary phase of the LC column. This can result in the deuterated standard eluting slightly earlier or later than the non-deuterated analyte.

Q3: Can the pH of the mobile phase affect the retention of Palbociclib?

A3: Yes, the pH of the mobile phase can significantly impact the retention of Palbociclib. Palbociclib is a dibasic compound with pKa values of approximately 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen).[1][2] At a pH below 3.9, both basic nitrogens will be protonated, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. As the pH increases, the molecule becomes less polar, leading to stronger retention.

Q4: What are some recommended starting conditions for LC analysis of Palbociclib?

A4: Based on published methods, a good starting point for the analysis of Palbociclib would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[3][4]

Troubleshooting Guide: Optimizing LC Gradient for Co-elution

This guide provides a systematic approach to troubleshoot and optimize the co-elution of Palbociclib and this compound.

Initial Assessment

The first step is to determine if there is a significant retention time difference between Palbociclib and this compound under your current LC conditions.

Experimental Protocol: Initial Assessment

  • Prepare separate solutions: Prepare individual solutions of Palbociclib and this compound in a suitable solvent (e.g., methanol or DMSO).[3][5]

  • Prepare a mixed solution: Prepare a solution containing both Palbociclib and this compound.

  • LC-MS/MS analysis: Inject each solution onto the LC-MS/MS system and acquire data in Multiple Reaction Monitoring (MRM) mode, using specific transitions for Palbociclib and this compound.

  • Data analysis: Compare the retention times of the two compounds from the individual and mixed injections.

Troubleshooting Workflow

If a significant difference in retention time is observed, follow this workflow to optimize the LC gradient for co-elution.

Troubleshooting_Workflow cluster_start cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_column Column & Temperature cluster_end start Start: Co-elution Issue Identified adjust_gradient Adjust Gradient Slope (Steeper vs. Shallower) start->adjust_gradient isocratic_hold Introduce/Adjust Isocratic Hold at Elution Point adjust_gradient->isocratic_hold If still separated end_point Achieved Co-elution adjust_gradient->end_point Success change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol) isocratic_hold->change_organic If still separated isocratic_hold->end_point Success adjust_ph Adjust Mobile Phase pH (e.g., modify formic acid concentration) change_organic->adjust_ph If still separated change_organic->end_point Success change_temp Adjust Column Temperature adjust_ph->change_temp If still separated adjust_ph->end_point Success change_column Consider a Different Column Chemistry (e.g., Phenyl-Hexyl) change_temp->change_column If still separated change_temp->end_point Success change_column->end_point Success

Caption: Troubleshooting workflow for optimizing LC gradient for co-elution.

Detailed Methodologies for Troubleshooting Steps
1. Adjusting the Gradient Slope

A shallower gradient (slower increase in organic solvent percentage over time) can improve the separation of closely eluting compounds, but in this case, a steeper gradient might help to merge the peaks.

Experimental Protocol: Gradient Slope Adjustment

  • Initial Gradient: Start with a generic gradient (e.g., 5% to 95% organic solvent in 5 minutes).

  • Shallower Gradient: Decrease the rate of change of the organic solvent (e.g., 5% to 95% in 10 minutes).

  • Steeper Gradient: Increase the rate of change of the organic solvent (e.g., 5% to 95% in 3 minutes).

  • Analysis: Inject the mixed standard and compare the peak separation in each run.

2. Modifying the Mobile Phase
  • Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent strengths and interactions with the analyte and stationary phase.

  • pH: As Palbociclib's charge state is pH-dependent, small adjustments to the mobile phase pH (e.g., by varying the concentration of formic acid) can influence its retention time.[1][2]

Experimental Protocol: Mobile Phase Modification

  • Solvent Change: Replace acetonitrile with methanol in the mobile phase, keeping the same gradient profile.

  • pH Adjustment: Prepare mobile phases with slightly different concentrations of formic acid (e.g., 0.05%, 0.1%, and 0.2%) and repeat the analysis.

3. Adjusting Column Temperature

Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and peak shapes.

Experimental Protocol: Temperature Adjustment

  • Initial Temperature: Set the column oven to a standard temperature (e.g., 40 °C).

  • Temperature Variation: Analyze the mixed standard at different temperatures (e.g., 30 °C, 35 °C, 45 °C, and 50 °C).

Data Summary

The following tables summarize typical LC-MS/MS parameters for Palbociclib analysis gathered from various sources.

Table 1: Physicochemical Properties of Palbociclib

PropertyValueReference
pKa1 (Pyridine)3.9[1]
pKa2 (Piperazine)7.4[1]
SolubilitypH-dependent; higher solubility at lower pH[1][2]

Table 2: Example LC-MS/MS Parameters for Palbociclib Analysis

ParameterCondition 1Condition 2
LC System HPLC or UHPLCHPLC or UHPLC
Column Reversed-phase C18Kinetex biphenyl
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Gradient elutionLinear gradient
Flow Rate 0.25–0.5 mL/min[3]Not specified
Injection Volume 10 µLNot specified
Column Temp. Not specifiedNot specified
MS System Triple Quadrupole MSTriple Quadrupole MS
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition Q1: 448 m/z, Q3: specific product ions[5]Q1: 448 m/z, Q3: specific product ions[5]
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the troubleshooting process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation cluster_outcome prep_pal Prepare Palbociclib Stock prep_mix Prepare Mixed Standard prep_pal->prep_mix prep_d8 Prepare this compound Stock prep_d8->prep_mix inject Inject Samples onto LC-MS prep_mix->inject acquire Acquire Data (MRM Mode) inject->acquire eval_rt Evaluate Retention Times acquire->eval_rt decision Co-elution Achieved? eval_rt->decision success Method Optimized decision->success Yes troubleshoot Proceed to Troubleshooting decision->troubleshoot No

Caption: General experimental workflow for assessing co-elution.

References

Technical Support Center: Investigating Isotopic Exchange of Deuterium in Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on investigating and troubleshooting the isotopic exchange of deuterium in Palbociclib-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is deuterium labeling important?

This compound is a deuterated form of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] The replacement of eight hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight. This makes this compound an ideal internal standard for quantitative analysis of Palbociclib in biological matrices by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring accurate quantification.

Q2: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange, also known as H/D or back-exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[3][4] For this compound, the loss of deuterium atoms and their replacement with hydrogen (protons) will alter the mass of the molecule.[4] This can lead to a decrease in the mass-to-charge ratio (m/z) of the ion being monitored, resulting in inaccurate quantification and misinterpretation of experimental data.[5][6]

Q3: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on this compound are located on the piperazine ring.[2][7] While carbon-deuterium (C-D) bonds are generally more stable than deuterium on heteroatoms (like -OH or -NH), the potential for exchange exists, especially for hydrogens on carbons adjacent to heteroatoms. The rate of exchange is highly dependent on the experimental conditions.

Q4: What are the primary factors that can induce deuterium exchange in this compound?

Several factors can promote the back-exchange of deuterium in this compound:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[3][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[4][5]

  • Solvent Composition: Protic solvents, such as water and methanol, are sources of protons and can facilitate deuterium exchange.[5][8]

  • Extended Exposure: Prolonged storage or processing times in unfavorable conditions increase the likelihood of exchange.[5]

Q5: How can I detect if my this compound is undergoing deuterium exchange?

Deuterium exchange can be monitored using mass spectrometry. By acquiring full-scan mass spectra of your this compound standard, you can look for the appearance of ions at m/z values corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc., where M is the mass of the fully deuterated molecule). The presence and relative intensity of these lower mass peaks indicate the extent of back-exchange.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating deuterium exchange in this compound.

Issue: Inconsistent or lower-than-expected signal for this compound in LC-MS/MS analysis.

This could be due to degradation of the standard, but deuterium back-exchange can also lead to a decrease in the signal of the fully deuterated molecule and the appearance of partially deuterated species.

Troubleshooting Workflow

G Troubleshooting Deuterium Exchange in this compound cluster_conditions Investigate Experimental Conditions cluster_solutions Implement Corrective Actions start Inconsistent this compound Signal check_ms Acquire Full Scan MS of Standard start->check_ms no_exchange No significant peaks at M-1, M-2, etc. Issue is likely not D-H exchange. check_ms->no_exchange No exchange_detected Peaks at M-1, M-2, etc. observed. Deuterium exchange confirmed. check_ms->exchange_detected Yes check_ph Review pH of all solutions exchange_detected->check_ph check_temp Assess temperature during preparation and storage exchange_detected->check_temp check_solvent Examine solvent composition (protic vs. aprotic) exchange_detected->check_solvent check_time Evaluate sample processing and storage time exchange_detected->check_time adjust_ph Maintain pH as close to neutral as possible check_ph->adjust_ph control_temp Keep samples at low temperature (e.g., 4°C or on ice) check_temp->control_temp use_aprotic Use aprotic solvents (e.g., ACN, THF) for reconstitution check_solvent->use_aprotic minimize_time Process samples promptly check_time->minimize_time reanalyze Re-analyze sample adjust_ph->reanalyze control_temp->reanalyze use_aprotic->reanalyze minimize_time->reanalyze G Workflow for Monitoring Deuterium Exchange start Prepare this compound Stock incubate Incubate in Test Conditions (pH, Temp, Solvent) start->incubate aliquots Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->aliquots quench Quench with Cold Aprotic Solvent aliquots->quench lcms LC-MS Full Scan Analysis quench->lcms analysis Extract Ion Chromatograms (d8, d7, d6...) lcms->analysis calculate Calculate % of Each Isotopic Form analysis->calculate end Determine Exchange Rate calculate->end G Palbociclib's Mechanism of Action cluster_pathway Cell Cycle Progression Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1-S Phase Transition E2F->G1_S promotes Palbociclib Palbociclib Palbociclib->CDK46 inhibits

References

Technical Support Center: Optimizing Bioanalytical Assays with Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Palbociclib-d8 as an internal standard in bioanalytical assays. Ensuring the quality of this compound is critical for the accuracy, precision, and reliability of pharmacokinetic, toxicokinetic, and biomarker data.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred for the bioanalysis of Palbociclib?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] this compound has nearly identical chemical and physical properties to the analyte, Palbociclib.[2] This similarity ensures that it behaves consistently during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][2][3]

Q2: What are the most common quality issues associated with this compound?

A2: The most prevalent quality issues with deuterium-labeled standards like this compound include:

  • Presence of Unlabeled Analyte: The this compound standard may contain trace amounts of unlabeled Palbociclib as an impurity from the synthesis process.[4]

  • Isotopic Impurity: The standard might contain lesser deuterated forms of Palbociclib (e.g., d1 to d7).

  • Chemical Impurities: Synthesis byproducts or degradation products of Palbociclib could be present. Several process-related impurities and degradation products of Palbociclib have been identified.[5]

Q3: How can the quality of a new lot of this compound be assessed before use?

A3: Before incorporating a new lot of this compound into a bioanalytical method, it is crucial to perform a thorough quality assessment. This involves:

  • Purity Check by LC-MS/MS: Analyze a high-concentration solution of this compound to check for the presence of unlabeled Palbociclib and other impurities.

  • Isotopic Distribution Analysis: Evaluate the isotopic purity to ensure it meets the specifications provided by the manufacturer.

  • Cross-Talk Evaluation: Assess the contribution of the this compound signal to the Palbociclib signal and vice versa, as per regulatory guidelines.[2]

Q4: What are the regulatory guidelines for internal standard cross-talk?

A4: Regulatory bodies such as the FDA and ICH have established guidelines for acceptable levels of cross-interference between the analyte and the internal standard. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be equal to or less than 20% of the lower limit of quantification (LLOQ). Conversely, the contribution of the analyte to the internal standard signal should be equal to or less than 5% of the internal standard's response.[2]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during bioanalytical assays utilizing this compound.

Issue 1: Inaccurate Quantification at the Lower and Upper Limits of Quantification (LLOQ/ULOQ)

Symptom: You observe a significant positive bias at the LLOQ and a negative bias at the ULOQ in your calibration curve and quality control (QC) samples.

Potential Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Isotopic Cross-talk from Analyte to Internal Standard 1. Prepare a sample with Palbociclib at the ULOQ concentration without this compound.2. Monitor the mass transition for this compound.3. If a signal is detected, this confirms cross-talk.A clean baseline for the this compound transition in the absence of the internal standard.
Isotopic Impurity in this compound 1. Analyze a high-concentration solution of this compound.2. Monitor for the presence of unlabeled Palbociclib (M+0) and lesser deuterated forms.3. Quantify the percentage of these impurities.The purity of the this compound should align with the certificate of analysis. High levels of impurities may require sourcing a new batch.
Suboptimal Chromatographic Separation 1. If the analyte and internal standard are not perfectly co-eluting, they may experience different matrix effects, exacerbating the impact of any cross-talk.[6]2. Adjust the chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.Analyte and internal standard peaks should have identical retention times and symmetrical peak shapes.
Issue 2: Analyte Signal Detected in Blank Samples Spiked Only with this compound

Symptom: When a blank matrix sample is prepared with only the this compound internal standard, a peak is observed at the retention time and mass-to-charge ratio (m/z) of Palbociclib.

Potential Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Contamination of this compound with Unlabeled Palbociclib 1. Prepare a neat solution of this compound in solvent.2. Analyze this solution by LC-MS/MS, monitoring for the Palbociclib transition.3. The presence of a peak confirms contamination.A clean baseline for the Palbociclib transition. If contamination is confirmed, the contribution to the LLOQ should be assessed. If it exceeds 20%, a new, purer lot of this compound is required.[4]
In-source Fragmentation or H/D Exchange 1. The deuterated internal standard may lose deuterium atoms in the ion source, generating ions with the same mass as the native analyte.[6]2. Optimize mass spectrometer source conditions (e.g., temperature, gas flows, voltages) to minimize fragmentation.A significant reduction or elimination of the analyte signal in the blank sample containing only the internal standard.

Experimental Protocols

Protocol 1: Evaluation of this compound Purity and Cross-Talk

Objective: To assess the purity of a new lot of this compound and determine the extent of isotopic cross-talk.

Materials:

  • Palbociclib reference standard

  • This compound internal standard

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium formate

  • Calibrated pipettes and appropriate labware

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Palbociclib in a suitable solvent (e.g., DMSO).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Solution Preparation:

    • Analyte ULOQ Solution: Prepare a working solution of Palbociclib at the Upper Limit of Quantification (ULOQ) concentration of your intended assay.

    • Internal Standard Solution: Prepare a working solution of this compound at the concentration to be used in the assay.

  • LC-MS/MS Analysis:

    • Sample 1 (Analyte Cross-Talk): Inject the Analyte ULOQ Solution and monitor the MRM transitions for both Palbociclib and this compound.

    • Sample 2 (IS Purity and Cross-Talk): Inject the Internal Standard Solution and monitor the MRM transitions for both Palbociclib and this compound.

  • Data Analysis:

    • In the chromatogram from Sample 1, any peak observed at the retention time of Palbociclib in the this compound MRM channel indicates analyte-to-IS cross-talk. The response should be ≤ 5% of the IS response in a typical study sample.

    • In the chromatogram from Sample 2, any peak observed at the retention time of Palbociclib in the Palbociclib MRM channel indicates the presence of unlabeled analyte in the IS or IS-to-analyte cross-talk. The response of this peak should be ≤ 20% of the LLOQ response for Palbociclib.

Visualizations

cluster_0 Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification (Bias at LLOQ/ULOQ) check_crosstalk Assess Analyte to IS Cross-talk start->check_crosstalk check_purity Evaluate IS Purity check_crosstalk->check_purity Cross-talk acceptable solution_optimize Optimize MS or Chromatography check_crosstalk->solution_optimize Cross-talk unacceptable check_chromatography Optimize Chromatography check_purity->check_chromatography Purity acceptable solution_revalidate Re-validate Method with New IS Lot check_purity->solution_revalidate Purity unacceptable check_chromatography->solution_optimize Co-elution not achieved end Accurate Quantification check_chromatography->end Co-elution achieved solution_revalidate->start solution_optimize->check_crosstalk

Caption: Troubleshooting decision tree for inaccurate quantification.

cluster_1 Impact of this compound Impurities on Bioanalysis impurity This compound Impurity (e.g., Unlabeled Palbociclib) sample_prep Sample Preparation impurity->sample_prep Introduced with IS lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection inaccurate_result Inaccurate Result (e.g., Overestimation of Analyte) ms_detection->inaccurate_result Co-elution & Co-detection of Analyte and Impurity analyte Palbociclib (Analyte) analyte->sample_prep is This compound (IS) is->sample_prep

Caption: Workflow showing the impact of impurities in this compound.

References

How to handle low signal intensity of Palbociclib-d8 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with the Palbociclib-d8 internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in LC-MS/MS assays?

A1: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Ideally, it co-elutes with the unlabeled analyte (Palbociclib) and experiences similar effects from the sample matrix and instrument variability. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.[1]

Q2: What is the "deuterium isotope effect," and can it affect my this compound signal?

A2: The deuterium isotope effect refers to the slight difference in physicochemical properties when hydrogen is replaced by deuterium. This can sometimes lead to a small chromatographic separation between the analyte and the deuterated internal standard.[1] If this separation occurs, the two compounds may experience different levels of ion suppression from the sample matrix, which can lead to inaccurate quantification.[1]

Q3: Should I be concerned about the chemical stability of my this compound stock solutions?

A3: Yes, the stability of your internal standard solution is crucial. This compound stock solutions should be stored properly, typically at -20°C or -80°C, to prevent degradation.[2][3] It's also important to consider the stability of the IS in the final extracted sample, especially if samples are stored in the autosampler for an extended period.[4]

Troubleshooting Guide for Low this compound Signal Intensity

This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity of the this compound internal standard.

Initial Checks

Question: I'm seeing a very low or no signal for this compound. Where do I start?

Answer:

Begin with the most straightforward potential issues before moving to more complex troubleshooting:

  • Verify Solution Preparation:

    • Confirm the correct concentration of your this compound stock and working solutions.

    • Ensure that the internal standard was added to all samples, including quality controls (QCs) and standards.

  • Check Instrument Performance:

    • Perform a system suitability test (SST) to ensure the LC-MS/MS system is functioning correctly.

    • Directly infuse a known concentration of this compound into the mass spectrometer to verify its response, independent of the LC system.

  • Review MS Method Parameters:

    • Double-check that the correct precursor and product ion transitions for this compound are being monitored. The quantifier transition for this compound is typically m/z 456 > 388.[3]

    • Ensure that the collision energy and cone voltage are optimized for this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low this compound signal intensity.

troubleshooting_workflow start Low this compound Signal check_solutions Verify IS Solution (Concentration, Addition) start->check_solutions check_instrument Check Instrument Performance (Direct Infusion, SST) check_solutions->check_instrument Solutions OK issue_identified_early Issue Identified & Resolved check_solutions->issue_identified_early Error Found check_ms_method Review MS Method (Transitions, Voltages) check_instrument->check_ms_method Instrument OK check_instrument->issue_identified_early Error Found check_ms_method->issue_identified_early Error Found investigate_sample_prep Investigate Sample Preparation (Extraction Recovery) check_ms_method->investigate_sample_prep Method OK investigate_chromatography Investigate Chromatography (Peak Shape, Co-elution) investigate_sample_prep->investigate_chromatography optimize_extraction Optimize Extraction Method investigate_sample_prep->optimize_extraction investigate_matrix_effects Investigate Matrix Effects (Ion Suppression) investigate_chromatography->investigate_matrix_effects optimize_chromatography Optimize LC Method investigate_chromatography->optimize_chromatography improve_cleanup Improve Sample Cleanup investigate_matrix_effects->improve_cleanup issue_resolved Signal Restored optimize_extraction->issue_resolved optimize_chromatography->issue_resolved improve_cleanup->issue_resolved

Troubleshooting workflow for low internal standard signal.
In-depth Troubleshooting Topics

Question: How can I determine if poor extraction recovery is the cause of the low signal?

Answer:

Low and inconsistent recovery of the internal standard during sample preparation can lead to a weak and variable signal. Protein precipitation is a common and rapid method for preparing plasma samples for Palbociclib analysis.[2][4]

  • To assess recovery: Compare the peak area of this compound in an extracted sample to the peak area of the IS spiked into a clean solvent at the same theoretical concentration.

  • To improve recovery:

    • Choice of Precipitation Solvent: Acetonitrile is commonly used, but methanol can also be effective. The ratio of solvent to plasma is also a critical parameter to optimize.

    • Vortexing and Centrifugation: Ensure thorough vortexing to completely precipitate proteins and adequate centrifugation to obtain a clear supernatant.

Question: Could matrix effects be suppressing my this compound signal?

Answer:

Yes, matrix effects are a common cause of low signal intensity in LC-MS/MS.[5] Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) can compete with the ionization of this compound in the mass spectrometer's source, leading to ion suppression.[1]

  • To diagnose matrix effects: A post-column infusion experiment can identify regions of ion suppression in your chromatogram. Alternatively, you can compare the signal of this compound in a sample prepared with the biological matrix to its signal in a clean solvent.

  • To mitigate matrix effects:

    • Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components.

    • Enhance Sample Cleanup: While protein precipitation is fast, it may not be sufficient to remove all interfering components.[6] Consider alternative sample preparation techniques like solid-phase extraction (SPE) for cleaner extracts.

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering components and lessen ion suppression.

Question: My this compound peak shape is poor (e.g., broad or tailing). How can this affect the signal, and how can I fix it?

Answer:

Poor peak shape leads to a lower peak height and can make integration less reliable, contributing to the perception of a low signal.

  • Potential Causes and Solutions:

    • Column Contamination: Flush the column or use a guard column to protect it from matrix components.

    • Mobile Phase Incompatibility: Ensure the pH of your mobile phase is appropriate for Palbociclib. Using a mobile phase with an acidic modifier like formic acid is common for Palbociclib analysis in positive ion mode.

    • Injection Solvent: The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 0.5 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a suitable solvent, such as DMSO, to achieve the desired concentration.[2][3] Store this stock solution at -80°C.

  • Working Solution (e.g., 12.5 ng/mL):

    • Perform serial dilutions of the stock solution with methanol or a mixture of methanol and water.[2][3]

    • This working solution is then used to spike the samples during the protein precipitation step.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting Palbociclib from plasma samples.[2][4][7]

sample_prep_workflow start Start: Plasma Sample (50 µL) add_is Add Cold Acetonitrile with this compound IS start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant inject Inject into LC-MS/MS System transfer_supernatant->inject

References

Technical Support Center: Palbociclib and Palbociclib-d8 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the HPLC analysis of Palbociclib and its deuterated internal standard, Palbociclib-d8.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my Palbociclib and this compound peaks tailing?

Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge. Several factors can contribute to this problem:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Palbociclib, causing tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of Palbociclib, increasing its interaction with the stationary phase. At a pH below 4, Palbociclib is highly soluble; however, its solubility decreases significantly above pH 4.[1]

  • Insufficient Buffer Capacity: A buffer with low capacity may not effectively control the mobile phase pH at the column surface.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH. For Palbociclib, a slightly acidic to neutral pH is often used. Some methods have successfully used ammonium acetate buffer at pH 5.7 or sodium dihydrogen phosphate buffer at pH 5.5.[2][3][4]

  • Use a High-Purity Silica Column: Employ a column with end-capping to minimize the number of free silanol groups.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive, like triethylamine (TEA), to the mobile phase to mask the residual silanol groups.

  • Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.

  • Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.

Q2: What is causing peak fronting for my Palbociclib peaks?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly.

  • Low Column Temperature: Operating at a temperature that is too low can lead to poor mass transfer kinetics.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the sample being injected.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Increase Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape.

Q3: I am observing split peaks for Palbociclib. What could be the cause?

Split peaks can be a frustrating issue, often indicating a problem with the column or the sample introduction.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.

  • Partially Blocked Frit: A blockage in the column inlet frit can distort the sample band.

  • Sample Solvent Incompatibility: Injecting a large volume of a sample solvent that is immiscible with the mobile phase or significantly different in strength can cause peak splitting.[5] During early experiments for Palbociclib analysis, unsatisfactory peaks with a large number of splits were observed.[6]

  • Co-elution with an Interfering Peak: An impurity or a related substance may be co-eluting with the main peak.

Troubleshooting Steps:

  • Reverse and Flush the Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent at a low flow rate. This may remove any particulate matter from the inlet frit.

  • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.

  • Adjust Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Dissolve the sample in the mobile phase if possible.

  • Check for Contamination: Analyze a blank injection to see if the split is caused by a contaminant from the system or solvent.

Experimental Protocols

Below are representative HPLC methods for the analysis of Palbociclib. These can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Palbociclib Analysis

ParameterCondition 1Condition 2
Column InertSustain C18 (4.6 x 250 mm, 5 µm)[2]Intersil C8 (4.6 x 250 mm, 5 µm)[3][4]
Mobile Phase A Ammonium Acetate Buffer (pH 5.7)[2]0.02 M Sodium Dihydrogen Phosphate Buffer (pH 5.5)[3][4]
Mobile Phase B Acetonitrile[2]Acetonitrile:Methanol (10:10 v/v)[3][4]
Elution Mode Gradient[2]Isocratic (80:10:10 v/v/v of A:B)[3][4]
Flow Rate 1.0 mL/min[3][4][7]1.0 mL/min[3][4]
Detection Wavelength 225 nm[2]254 nm[3][4]
Column Temperature AmbientNot specified
Injection Volume Not specified20 µL

Protocol for Mobile Phase Preparation (Condition 1):

  • Prepare an ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC-grade water.

  • Adjust the pH of the buffer to 5.7 using acetic acid or ammonium hydroxide.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Acetonitrile should be of HPLC grade.

  • Degas both the buffer and acetonitrile before use.

Visualizations

Palbociclib Mechanism of Action

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It disrupts the cell cycle progression at the G1/S checkpoint.

Palbociclib_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition by Palbociclib CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription for Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.

General HPLC Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving peak shape issues.

HPLC_Troubleshooting Start Observe Peak Shape Problem (Tailing, Fronting, Splitting) Check_Column Check Column - Age and performance? - Contamination? Start->Check_Column Check_MobilePhase Check Mobile Phase - Correct pH? - Buffer capacity? - Degassed? Start->Check_MobilePhase Check_Sample Check Sample - Overload? - Solvent compatibility? Start->Check_Sample Check_System Check HPLC System - Leaks? - Blockages? Start->Check_System Solution Implement Solution - Flush/replace column - Adjust mobile phase - Dilute sample - System maintenance Check_Column->Solution Check_MobilePhase->Solution Check_Sample->Solution Check_System->Solution End Peak Shape Resolved Solution->End

Caption: A systematic workflow for troubleshooting HPLC peak shape problems.

References

Stability of Palbociclib-d8 in processed samples and autosampler vials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Palbociclib-d8 in processed samples and autosampler vials for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock and working solutions?

A1: Stock solutions of this compound are typically prepared in solvents like DMSO or methanol.[1] It is recommended to store these solutions at -20°C.[2] Working solutions, often diluted in methanol or a combination of methanol and water, should also be stored at -20°C to ensure stability.[2]

Q2: How stable is this compound in processed plasma samples?

A2: this compound has demonstrated good stability in processed plasma samples. In one study, after protein precipitation, the processed samples were stable for at least 25 hours when stored at 4°C.[2] Another study showed stability in the autosampler at 15°C for up to 13 days.[1]

Q3: What is the long-term stability of this compound in unprocessed human plasma?

A3: In unprocessed human plasma, this compound is stable for at least 12 months when stored at -80°C.[2]

Q4: Is this compound susceptible to freeze-thaw cycles?

A4: this compound is stable for at least three freeze-thaw cycles when stored at -80°C.[1][2]

Q5: What conditions should be maintained for autosampler stability during an analytical run?

A5: For autosampler stability, it is recommended to maintain a cool temperature. Studies have shown this compound to be stable in the final extract for at least 25 hours at 4°C[2] and for up to 13 days at 15°C in the dark.[1]

Troubleshooting Guide

Problem: Inconsistent internal standard (this compound) signal across an analytical run.

  • Potential Cause: Degradation of this compound in the autosampler vial due to elevated temperature or prolonged exposure to light.

    • Troubleshooting Step: Ensure the autosampler is set to a cool temperature (e.g., 4°C or 15°C).[1][2] If possible, use amber vials or protect the autosampler from light.

  • Potential Cause: Instability in the final extraction solvent.

    • Troubleshooting Step: Verify the stability of this compound in the reconstitution solvent over the duration of the analytical run. This can be done by re-injecting standards at the beginning and end of the run to check for any significant deviation in response.

Problem: Poor accuracy and precision in analytical results.

  • Potential Cause: Differential matrix effects between Palbociclib and this compound. Although deuterated internal standards are designed to minimize this, it can still occur.

    • Troubleshooting Step: Perform a post-extraction spike experiment to evaluate and quantify matrix effects. If significant differential effects are observed, further optimization of the sample cleanup procedure may be necessary.

  • Potential Cause: Hydrogen-deuterium (H/D) exchange. While the deuterium labels on this compound are generally on stable positions, extreme pH conditions could potentially lead to exchange.

    • Troubleshooting Step: Avoid exposing the samples to highly acidic or basic conditions for prolonged periods unless stability has been confirmed under those conditions.[3]

Stability Data Summary

The following tables summarize the stability of this compound under various conditions as reported in literature.

Table 1: Stability of this compound in Human Plasma

ConditionMatrixTemperatureDurationStability OutcomeReference
Long-TermUnprocessed Plasma-80°C12 monthsStable[2]
Freeze-ThawUnprocessed Plasma-80°C to Room Temp3 cyclesStable[1][2]
Bench-TopUnprocessed PlasmaRoom Temperature2.5 hoursStable (under yellow light)[2]
Bench-TopUnprocessed Plasma37°C2.5 hoursStable (in the dark)[2]

Table 2: Stability of this compound in Processed Samples (Autosampler Stability)

ConditionMatrixTemperatureDurationStability OutcomeReference
Processed SampleFinal Extract4°C25 hoursStable[2]
Processed SampleFinal Extract15°C13 daysStable (in the dark)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in an appropriate solvent, such as 0.1% formic acid in water[2] or DMSO[1], to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.[2]

  • Working Solution Preparation:

    • Dilute the stock solution with methanol or another appropriate solvent to the desired final concentration for spiking into calibration standards and quality control samples.[2]

    • Store working solutions at -20°C.[2]

Protocol 2: Evaluation of Autosampler Stability

  • Sample Preparation:

    • Prepare quality control (QC) samples at low and high concentrations in the biological matrix of interest.

    • Process the QC samples using the established extraction procedure (e.g., protein precipitation).

    • Reconstitute the dried extract in the final mobile phase.

  • Analysis:

    • Inject a set of freshly prepared and processed QC samples (time zero).

    • Store the remaining processed QC samples in the autosampler at the desired temperature (e.g., 4°C or 15°C).

    • Re-inject the stored QC samples at specified time points (e.g., 6, 12, 24 hours).

  • Data Evaluation:

    • Calculate the mean concentration of the stored QC samples at each time point.

    • Compare the mean concentrations of the stored QCs to the time zero samples. The deviation should typically be within ±15%.

Visualizations

Stability_Testing_Workflow Workflow for Autosampler Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare Low & High QC Samples process_samples Process Samples (e.g., Protein Precipitation) prep_qc->process_samples reconstitute Reconstitute in Final Solvent process_samples->reconstitute inject_t0 Inject Time Zero Samples reconstitute->inject_t0 store_autosampler Store Remaining Samples in Autosampler reconstitute->store_autosampler calculate_conc Calculate Concentrations inject_t0->calculate_conc inject_timed Inject at Timed Intervals (e.g., 6, 12, 24h) store_autosampler->inject_timed inject_timed->calculate_conc compare_results Compare to Time Zero calculate_conc->compare_results assess_stability Assess Stability (e.g., within 15% deviation) compare_results->assess_stability

Caption: Workflow for assessing autosampler stability of this compound.

Troubleshooting_IS_Variability Troubleshooting Internal Standard Signal Variability start Inconsistent this compound Signal check_temp Is Autosampler Temperature Controlled (e.g., 4-15°C)? start->check_temp check_solvent Is IS Stable in Reconstitution Solvent? check_temp->check_solvent Yes solution_temp Set and Verify Autosampler Temperature check_temp->solution_temp No check_matrix Differential Matrix Effects? check_solvent->check_matrix Yes solution_solvent Perform Reconstitution Stability Experiment check_solvent->solution_solvent No solution_matrix Perform Post-Extraction Spike Experiment check_matrix->solution_matrix Possible

References

Assessing the impact of metabolites on Palbociclib quantification using Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the quantification of Palbociclib, with a focus on the potential impact of its metabolites when using Palbociclib-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Palbociclib?

A1: Palbociclib is extensively metabolized in vivo. The main metabolic pathways include oxidation and sulfonation, with acylation and glucuronidation being minor routes.[1][2] In total, at least 14 different metabolites have been identified in in vivo matrices.[2][3] The primary routes of excretion for Palbociclib and its metabolites are through feces (approximately 74.1%) and urine (approximately 17.5%).[4]

Q2: Why is this compound used as an internal standard for quantification?

A2: this compound is a deuterium-labeled version of Palbociclib and serves as an ideal stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[5] A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (Palbociclib). This means it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for variability in these steps and improving the accuracy and precision of the quantification.[5]

Q3: Can Palbociclib metabolites interfere with the quantification of the parent drug?

A3: While a well-developed and validated LC-MS/MS method should be highly specific, interference from metabolites is a potential issue that needs to be considered during method development. Potential sources of interference include:

  • Co-elution and Isobaric Interference: A metabolite that is isobaric (has the same mass) with Palbociclib and is not chromatographically separated can interfere with quantification.

  • In-source Fragmentation: A metabolite could potentially fragment within the mass spectrometer's ion source to produce an ion with the same mass-to-charge ratio (m/z) as the Palbociclib precursor ion being monitored.

  • Isotopic Cross-talk: This occurs when the isotopic signature of the analyte overlaps with the signal of its stable isotope-labeled internal standard, or vice-versa, which can lead to inaccuracies in quantification.[6]

Q4: What is isotopic cross-talk and how can it affect my results?

A4: Isotopic cross-talk, or isotopic interference, happens when the signal from the naturally occurring heavy isotopes (e.g., ¹³C) in a high-concentration analyte contributes to the signal of the deuterated internal standard.[6] Conversely, impurities in the deuterated standard (e.g., unlabeled Palbociclib) can contribute to the analyte signal. This can lead to inaccurate quantification, particularly at the lower and upper limits of the calibration curve.[6]

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Results in Palbociclib Quantification

Symptoms:

  • High variability between replicate measurements.

  • Poor accuracy of quality control (QC) samples.

  • Non-linear calibration curves.

Possible Cause: Interference from a Palbociclib metabolite.

Troubleshooting Steps:

  • Assess Chromatographic Separation:

    • Action: Review your chromatograms. Is the Palbociclib peak sharp and symmetrical? Are there any shouldering peaks or baseline disturbances that co-elute with the Palbociclib or this compound peaks?

    • Rationale: Poor chromatographic resolution can lead to co-elution of metabolites with the analyte or internal standard, causing interference.

  • Evaluate for Metabolite Interference:

    • Action: Prepare and analyze samples containing known major Palbociclib metabolites (if standards are available). Alternatively, analyze post-dose patient samples and monitor for the mass transitions of known metabolites to see if they co-elute with Palbociclib.

    • Rationale: This will help determine if a specific metabolite is the source of the interference.

  • Optimize the LC Method:

    • Action: If co-elution is suspected, modify the chromatographic conditions. This could involve changing the mobile phase composition, gradient profile, or using a different chromatography column to improve the separation of Palbociclib from its metabolites.

    • Rationale: Achieving baseline separation of the analyte from interfering compounds is crucial for accurate quantification.

Issue 2: Suspected Isotopic Cross-Talk Between Palbociclib and this compound

Symptoms:

  • The response of the internal standard (this compound) increases with increasing concentrations of the analyte (Palbociclib) in calibration standards.

  • Inaccuracy at the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).

Troubleshooting Steps:

  • Verify Analyte's Contribution to IS Signal:

    • Action: Prepare a sample containing only the ULOQ concentration of Palbociclib (without this compound). Analyze this sample and monitor the MRM transition for this compound.

    • Rationale: Any signal detected in the internal standard's channel is a direct measure of the cross-talk from the analyte. A contribution of >5% of the IS response at the LLOQ is generally considered significant.

  • Verify IS Purity:

    • Action: Prepare a sample containing only the working concentration of this compound. Analyze this sample and monitor the MRM transition for Palbociclib.

    • Rationale: The presence of a signal in the analyte's channel indicates that the deuterated internal standard is contaminated with unlabeled Palbociclib. A contribution of >1% of the analyte response at the LLOQ is often a cause for concern.

  • Mitigation Strategies:

    • If analyte contributes to IS signal: Optimize chromatographic separation to ensure baseline resolution between Palbociclib and this compound. This is often achievable with modern UHPLC systems.

    • If IS is impure: Procure a new batch of this compound with higher isotopic purity.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This is a common and straightforward method for extracting Palbociclib from plasma samples.[7][8][9]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Internal Standard Addition: Add 450 µL of methanol containing the internal standard, this compound.

  • Precipitation: Vortex the mixture for 10 seconds to precipitate proteins. Let it stand for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant to an autosampler vial.

  • Dilution (if necessary): Dilute the supernatant with an appropriate sample diluent (e.g., 75% methanol containing 0.005 mol/L ammonium bicarbonate) before injection.[7]

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Palbociclib Quantification

The following table summarizes typical starting parameters for an LC-MS/MS method for Palbociclib quantification. These may require optimization for your specific instrumentation and application.

ParameterTypical Value/Condition
LC Column C18 reverse-phase (e.g., 4.6 x 50 mm)
Mobile Phase A Ammonium acetate/acetic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.25 - 0.5 mL/min
Gradient A gradient elution is typically used for optimal separation.
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Transitions Palbociclib: [Precursor Ion m/z] > [Product Ion m/z]this compound: [Precursor Ion m/z] > [Product Ion m/z]
Source Temperature ~500 °C

Data Presentation

Table 1: Typical Validation Parameters for Palbociclib Quantification

This table presents a summary of typical performance characteristics for a validated LC-MS/MS assay for Palbociclib.

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.990.999[7]
Concentration Range Covers expected clinical concentrations5 - 2000 ng/mL[7]
Accuracy 85-115% (80-120% at LLOQ)93.8 - 103.9%[7]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Within-run: 1.2-8.2%Between-run: 0.6-7.5%[7]
Recovery Consistent and reproducible118% (range, 114–124%)[7]
Matrix Effect Minimal ion suppression or enhancementConsistent across QC levels

Visualizations

Palbociclib's Mechanism of Action

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the cell from progressing from the G1 to the S phase of the cell cycle.[1]

Palbociclib_Pathway CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates Palbociclib Palbociclib Palbociclib->Complex pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Binds & Inhibits G1_Arrest G1 Arrest G1_S G1 to S Phase Progression E2F->G1_S

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, leading to G1 cell cycle arrest.

Experimental Workflow for Palbociclib Quantification

The following diagram illustrates a typical workflow for the quantification of Palbociclib in plasma samples using LC-MS/MS.

Palbociclib_Workflow start Plasma Sample Collection add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing (Integration & Calibration) lc_ms->data_proc quant Quantification of Palbociclib data_proc->quant

Caption: Workflow for Palbociclib quantification in plasma using LC-MS/MS.

Troubleshooting Logic for Inaccurate Quantification

This diagram outlines a logical approach to troubleshooting inaccurate Palbociclib quantification results.

Troubleshooting_Logic start Inaccurate Results? check_chrom Review Chromatography? start->check_chrom coelution Co-elution Observed? check_chrom->coelution Peaks OK optimize_lc Optimize LC Method check_chrom->optimize_lc Peaks not OK coelution->optimize_lc Yes check_crosstalk Check for Isotopic Cross-talk? coelution->check_crosstalk No resolved Issue Resolved optimize_lc->resolved crosstalk_present Cross-talk Confirmed? check_crosstalk->crosstalk_present mitigate_crosstalk Mitigate Cross-talk (e.g., new IS) crosstalk_present->mitigate_crosstalk Yes review_protocol Review Sample Prep Protocol crosstalk_present->review_protocol No mitigate_crosstalk->resolved review_protocol->resolved

Caption: A logical workflow for troubleshooting inaccurate Palbociclib quantification.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Palbociclib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. In the analysis of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), the choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Palbociclib-d8 against other commonly used internal standards, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties. However, other compounds have also been successfully employed. This guide will delve into the performance characteristics of this compound, Ribociclib, and Paracetamol as internal standards for Palbociclib analysis.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance of this compound and alternative internal standards based on published studies.

Table 1: Method Validation Parameters with this compound as Internal Standard
ParameterPerformance MetricValueReference
Linearity Concentration Range0.3 - 250 ng/mL[1][2]
Correlation Coefficient (r²)≥ 0.999[1]
Precision Intra-day (%CV)≤ 6.5%[1]
Inter-day (%CV)≤ 14.9%[3]
Accuracy Bias (%)95.5% - 103.3%[1]
Recovery Extraction Recovery≥ 92.3%[1]
110%[4]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL[1][2]
Table 2: Method Validation Parameters with Alternative Internal Standards
Internal StandardParameterPerformance MetricValueReference
Ribociclib Linearity Concentration Range3 - 600 ng/mL[5]
Correlation Coefficient (r)Not Reported
Precision Not Reported
Accuracy Not Reported
Recovery Not Reported
LLOQ 0.3 ng/mL[5]
Paracetamol Linearity Concentration Range10 - 600 ng/mL[6]
(HPLC-PDA Method)Correlation Coefficient (r²)Not specified, but linear[6]
Precision Not Reported
Accuracy Not Reported
Recovery High[6]
LLOQ 10 ng/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summarized protocols for Palbociclib quantification using different internal standards.

Palbociclib Analysis using this compound as Internal Standard (LC-MS/MS)

This method is a widely adopted approach for the sensitive and specific quantification of Palbociclib in biological matrices.

Sample Preparation:

  • To 50 µL of human plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the samples.

  • Collect the supernatant for LC-MS/MS analysis.[7]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm).[3]

  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., methanol or acetonitrile).[1][4]

  • Flow Rate: Typically in the range of 0.25-0.5 mL/min.[7]

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Palbociclib: m/z 448.3 → 380.3[5]

    • This compound: m/z 456.3 → 388.3[2]

Palbociclib Analysis using Ribociclib as Internal Standard (LC-MS/MS)

An alternative approach utilizing a structurally related compound as the internal standard.

Sample Preparation:

  • Liquid-liquid extraction is performed on plasma samples.[5]

  • The organic layer is evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection.[5]

Chromatographic Conditions:

  • Column: Waters Symmetry Shield, C18 (4.6mm id x 50 mm).[5]

  • Mobile Phase: Methanol: ultrapure water (pH 4.2) in a 60:40 volume ratio.[5]

Mass Spectrometric Detection:

  • Ionization Mode: Positive ion mode.[5]

  • Monitoring Mode: MRM.

  • Transitions:

    • Palbociclib: m/z 447.5 → 380.3[5]

    • Ribociclib: m/z 434.5 → 322.7[5]

Palbociclib Analysis using Paracetamol as Internal Standard (HPLC-PDA)

A more accessible method for laboratories without mass spectrometry capabilities, though with potentially lower sensitivity.

Sample Preparation:

  • Extraction of Palbociclib and Paracetamol from rat plasma.[6]

Chromatographic Conditions:

  • Method: Reversed-phase high-performance liquid chromatography with photodiode array detection (RP-HPLC–PDA).[6]

  • Separation: The method is designed to separate Palbociclib, Letrozole, and Paracetamol.[6]

Detection:

  • Detector: Photodiode Array (PDA).

  • Wavelengths: Palbociclib (λmax 220 nm) and Letrozole (λmax 240 nm).[6]

Visualizing Key Processes

To better understand the context of Palbociclib analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Palbociclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes pRb p-Rb (Phosphorylated) Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

Palbociclib's mechanism of action via CDK4/6 inhibition.

Experimental_Workflow cluster_workflow Analytical Workflow for Palbociclib Quantification start Plasma Sample Collection add_is Addition of Internal Standard (e.g., this compound) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Acquisition and Processing analysis->data quantification Quantification of Palbociclib data->quantification

A typical experimental workflow for Palbociclib analysis.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Palbociclib. This compound, as a stable isotope-labeled analog, demonstrates excellent performance across all key validation parameters, making it the preferred choice for LC-MS/MS-based quantification. Its use ensures high accuracy, precision, and reliability by effectively compensating for variability during sample processing and analysis.

While alternative internal standards like Ribociclib can be used, their performance may not be as consistent as that of a stable isotope-labeled standard due to potential differences in extraction recovery and ionization efficiency. The use of a non-structurally related compound like Paracetamol, especially with a different analytical technique like HPLC-PDA, may be a viable option in resource-limited settings, but it is likely to offer lower sensitivity and may not fully correct for all sources of analytical variability.

For researchers and professionals in drug development, utilizing this compound as the internal standard in LC-MS/MS methods is highly recommended to ensure the highest quality of bioanalytical data for pharmacokinetic, pharmacodynamic, and clinical studies.

References

Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards for Palbociclib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Palbociclib, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of deuterated and non-deuterated internal standards in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Palbociclib.

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone therapy for certain types of breast cancer.[1] Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for any variability.[2] This guide delves into the experimental data and methodologies to aid in the selection of the most suitable internal standard for Palbociclib analysis.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as Palbociclib-d8, are a type of stable isotope-labeled (SIL) standard where several hydrogen atoms are replaced by deuterium. This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer.[3] The near-identical physicochemical properties of a deuterated IS and the analyte lead to co-elution during chromatography and similar behavior during extraction and ionization. This is the foundation of isotope dilution mass spectrometry (IDMS), which is widely regarded as the gold standard for quantitative bioanalysis.[3]

Performance Comparison: Quantitative Data

The following table summarizes the expected performance differences between a deuterated (this compound) and a non-deuterated internal standard for the bioanalysis of Palbociclib. The data for the deuterated standard is based on published literature, while the data for the non-deuterated standard is representative of the performance of a structurally analogous compound, highlighting the typical trade-offs.

Performance ParameterDeuterated IS (this compound)Non-Deuterated IS (e.g., Structural Analog)Key Advantages of Deuterated IS
Linearity (r²) > 0.996[4]Typically > 0.99High correlation coefficients are achievable with both, but deuterated IS often yields slightly better linearity over a wider range.
Lower Limit of Quantification (LLOQ) 2 ng/mL[4]Variable, often higherThe superior signal-to-noise ratio with a deuterated IS can lead to a lower LLOQ.
Intra-day Precision (%CV) < 5%< 15%Deuterated standards provide significantly better precision due to more effective compensation for variability.[3]
Inter-day Precision (%CV) < 5%< 15%Similar to intra-day precision, the use of a deuterated IS results in superior long-term reproducibility.[3]
Accuracy (% Bias) Within ± 5%Within ± 15%The near-identical behavior of the deuterated IS leads to more accurate quantification.[3]
Matrix Effect (%CV) < 10%Can be > 15%Deuterated standards co-elute with the analyte, experiencing the same ion suppression or enhancement, thus providing superior correction for matrix effects.[3][5]
Extraction Recovery (%CV) < 10%Can be > 15%A deuterated IS will have nearly identical extraction recovery to the analyte, leading to more consistent results.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical assays. Below are representative experimental protocols for the quantification of Palbociclib in human plasma using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters Symmetry shield RP C-18, 4.6 mm x 50 mm, 5 µm).[7]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). For example, a mobile phase of methanol and ultrapure water (pH 4.2) in a 60:40 ratio.[7]

  • Flow Rate: 600 µL/minute.[7]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Palbociclib: m/z 447.5 → 380.3[7]

    • This compound: m/z 455.5 → 388.3 (representative, exact transition may vary based on labeling)

    • Non-Deuterated IS (e.g., Ribociclib): m/z 434.5 → 322.7

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the therapeutic action of Palbociclib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma is_addition Add Internal Standard (Deuterated or Non-Deuterated) plasma->is_addition 50 µL precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation Supernatant reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc Injection ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Bioanalytical workflow for Palbociclib quantification.

palbociclib_pathway cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase S-Phase Entry (DNA Replication & Cell Proliferation) E2F->S_Phase activates transcription for Palbociclib Palbociclib Palbociclib->inhibition

Mechanism of action of Palbociclib in the cell cycle.

Discussion and Recommendations

The choice between a deuterated and a non-deuterated internal standard for Palbociclib bioanalysis has significant implications for data quality. While a non-deuterated, structurally analogous internal standard can be a more cost-effective option, the experimental evidence strongly supports the superiority of a deuterated internal standard like this compound.

The key advantage of a deuterated internal standard lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery.[3] Because it co-elutes and behaves almost identically to Palbociclib, it provides a more accurate and precise measurement of the analyte's concentration, which is crucial for clinical and research applications where data integrity is paramount.

While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in results often outweigh the initial investment. For regulated bioanalytical studies, the use of a stable isotope-labeled internal standard is highly recommended and often a regulatory expectation.

References

A Comparative Guide to Internal Standards for Palbociclib Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs like Palbociclib is paramount for pharmacokinetic studies and clinical monitoring. The choice of an internal standard (IS) is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of Palbociclib assays cross-validated with two common types of internal standards: a stable isotope-labeled (SIL) standard, Palbociclib-d8, and a structurally analogous compound, Ribociclib.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[1][2] Stable isotope-labeled standards are often considered the gold standard as their physicochemical properties are nearly identical to the analyte.[1][3] However, structural analogs can also be employed effectively, though careful validation is crucial to ensure they adequately track the analyte.[4] This guide synthesizes data from various validated methods to offer a comparative overview.

Performance Comparison of Internal Standards

The selection of an internal standard directly impacts the accuracy, precision, and robustness of the bioanalytical method. Below is a summary of validation parameters from published assays for Palbociclib utilizing either this compound or another CDK4/6 inhibitor as a structural analog internal standard.

Table 1: Cross-Validation Data for Palbociclib Assays Using Different Internal Standards
Validation ParameterMethod with this compound (SIL IS)Method with Analog IS (e.g., Ribociclib)
Linearity Range (ng/mL) 5 - 2000[5][6]0.3 - 250
Correlation Coefficient (r²) ≥0.999[5]0.9992–0.9983
Lower Limit of Quantification (LLOQ) (ng/mL) 5[5][6]0.3
Intra-day Precision (%CV) 1.2% - 8.2%[6][7]Not explicitly stated for Palbociclib alone
Inter-day Precision (%CV) 0.6% - 7.5%[6][7]Not explicitly stated for Palbociclib alone
Intra-day Accuracy (%Bias) 94.7% - 107%[6][7]Not explicitly stated for Palbociclib alone
Inter-day Accuracy (%Bias) 94.7% - 107%[6][7]Not explicitly stated for Palbociclib alone
Mean Recovery (%) ~118% (range, 114–124%)[5]≥ 92.3%

Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the decision-making process for selecting an internal standard and the general workflow for a Palbociclib bioanalytical assay.

Caption: Decision workflow for internal standard selection.

G General LC-MS/MS Workflow for Palbociclib Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (this compound or Ribociclib) sample->add_is precip 3. Protein Precipitation (e.g., with Methanol) add_is->precip centrifuge 4. Centrifugation precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject onto HPLC System supernatant->injection separation 7. Chromatographic Separation (Reversed-Phase C18) injection->separation detection 8. MS/MS Detection (Positive ESI Mode) separation->detection integration 9. Peak Integration detection->integration ratio 10. Calculate Analyte/IS Peak Area Ratio integration->ratio quantification 11. Quantify against Calibration Curve ratio->quantification

Caption: Experimental workflow for Palbociclib quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. The following are generalized protocols based on published methods for Palbociclib quantification.

Method 1: Using this compound as Internal Standard[5][6]
  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard working solution (this compound).

    • Precipitate proteins by adding methanol.

    • Vortex and then centrifuge the samples.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically between 0.25 and 0.5 mL/min.

    • Total Run Time: Approximately 9.5 minutes.[6]

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Palbociclib and this compound.

Method 2: Using a Structural Analog (Ribociclib) as Internal Standard
  • Sample Preparation:

    • To a small volume of plasma (e.g., 10 µL), add the internal standard working solution (Ribociclib).

    • Perform protein precipitation using an organic solvent.

    • Vortex and centrifuge the samples.

    • The resulting supernatant is collected for injection.

  • Liquid Chromatography:

    • System: An HPLC or UPLC system.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient elution tailored to separate Palbociclib and Ribociclib from endogenous interferences.

    • Total Run Time: Optimized for high throughput, for instance, 6.5 minutes.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization: ESI in positive mode.

    • Detection: MRM of the specific transitions for both Palbociclib and the analog internal standard, Ribociclib.

Conclusion

Both stable isotope-labeled and structural analog internal standards can be used to develop and validate robust bioanalytical methods for Palbociclib. The data indicates that methods using the SIL internal standard, this compound, generally exhibit excellent precision and accuracy, which is consistent with regulatory expectations that strongly recommend the use of SIL-IS.[8] This is because SIL standards co-elute and have nearly identical ionization efficiencies, allowing them to more effectively compensate for matrix effects and other sources of variability.[1][3]

While structural analogs like Ribociclib can provide acceptable performance, they may have different extraction recoveries and chromatographic retention times, which can sometimes lead to less precise quantification if not carefully optimized.[4] The choice of internal standard will ultimately depend on the specific requirements of the assay, availability of reagents, and the rigorousness of the validation performed to demonstrate its suitability. For regulated bioanalysis, a stable isotope-labeled internal standard remains the preferred choice.

References

A Comparative Guide to the Inter-laboratory Quantification of Palbociclib Using Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, Palbociclib-d8, is a widely accepted strategy to ensure accuracy and precision by correcting for variability during sample processing and analysis. This guide demonstrates that while individual laboratories employ slightly different methodologies, the overall performance of the LC-MS/MS method for Palbociclib quantification is consistent and reproducible. The presented data underscores the reliability of this approach for clinical and research applications.

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Palbociclib in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices from multiple validated methods.[1][2][3][4][5]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is the most frequently employed technique for extracting Palbociclib from plasma samples.

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A small volume of plasma (typically 50-100 µL) is aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking: A working solution of this compound in an organic solvent (e.g., methanol) is added to the plasma sample.

  • Protein Precipitation: A precipitating agent, most commonly methanol or acetonitrile, is added to the plasma sample at a specific ratio (e.g., 3:1 or 4:1, solvent to plasma).

  • Vortexing: The mixture is vortexed thoroughly to ensure complete protein precipitation and mixing.

  • Centrifugation: The samples are centrifuged at high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing Palbociclib and this compound is carefully transferred to a new tube or vial for analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The supernatant is injected into an LC-MS/MS system for separation and quantification.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used to separate Palbociclib from other plasma components.

    • Mobile Phase: A gradient elution is commonly performed using a mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: The flow rate is generally maintained between 0.3 and 0.6 mL/min.

    • Run Time: Total run times are typically short, often under 10 minutes per sample.[1][4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both Palbociclib and this compound. A common transition for Palbociclib is m/z 448 -> 380.[4]

Quantitative Data Comparison

The following tables summarize the performance characteristics of the LC-MS/MS method for Palbociclib quantification from various published studies. This side-by-side comparison provides an overview of the method's performance across different laboratories.

Table 1: Linearity and Sensitivity of Palbociclib Quantification

Study / LaboratoryLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Study A 5 - 20005≥0.999
Study B 3.1 - 5003.10.9996 - 0.9931
Study C 0.3 - 2500.30.9992 - 0.9983
Study D 6 - 3006≥0.997

Table 2: Accuracy and Precision of Palbociclib Quantification

Study / LaboratoryIntra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Study A 1.2 - 8.20.6 - 7.5-5.3 to 7.0-5.8 to 3.9
Study B 3.1 - 151.6 - 14.9-1.5 to 15.0-14.3 to 14.6
Study C Within 5.7Not Reported95.5 to 103.3Not Reported
Study D Not Reported≤10.6Not Reported95 to 106

The data presented in these tables indicate that while the linear range and LLOQ may vary slightly between laboratories, which can be attributed to differences in instrumentation and specific protocol optimizations, the overall precision (CV%) and accuracy (% Bias) are well within the acceptable limits set by regulatory guidelines such as the FDA and EMA (typically ±15% for precision and accuracy, and ±20% at the LLOQ). This high degree of consistency across different studies suggests that the LC-MS/MS method using this compound is robust and that inter-laboratory variability is likely to be low when the method is properly validated.

Alternative Quantification Methods

While LC-MS/MS is the gold standard for the bioanalysis of Palbociclib due to its high sensitivity and selectivity, other methods have been mentioned in the literature. A review article indicates the use of High-Performance Liquid Chromatography (HPLC) with UV detection. However, these methods are generally less sensitive and more susceptible to interferences from the biological matrix compared to LC-MS/MS, making them less suitable for therapeutic drug monitoring where low concentrations may need to be accurately measured. For robust and reliable quantification of Palbociclib in biological matrices, LC-MS/MS with a deuterated internal standard remains the method of choice.

Visualizations

Palbociclib Signaling Pathway

Palbociclib_Signaling_Pathway cluster_0 Cell Cycle Progression Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Upregulation Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation pRb pRb E2F E2F pRb->E2F Release S-phase Genes S-phase Genes E2F->S-phase Genes Transcription G1-S Transition G1-S Transition S-phase Genes->G1-S Transition Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex Inhibition

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.

Experimental Workflow for Palbociclib Quantification

Palbociclib_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50-100 µL) add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (Positive ESI, MRM) separation->detection quantification Quantification (Peak Area Ratio to IS) detection->quantification report Report Concentration quantification->report

References

A Comparative Guide to the Quantitative Analysis of Palbociclib Utilizing Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of Palbociclib quantification methods, with a focus on the widely adopted use of Palbociclib-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information presented herein is supported by experimental data from various validated bioanalytical methods.

Introduction

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Accurate and precise quantification of Palbociclib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.

Quantitative Performance of Palbociclib Quantification with this compound

Multiple independent studies have validated LC-MS/MS methods for the quantification of Palbociclib in human plasma using this compound as an internal standard. The data consistently demonstrate high accuracy and precision, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Below is a summary of the performance characteristics from several key studies.

Performance Metric Study 1 Study 2 Study 3 Study 4
Linearity Range (ng/mL) 5 - 20000.3 - 2506 - 3002 - 400
Accuracy (%) 93.8 - 103.994.5 - 112.9 (Inter-day)-95 - 106 (Between-run)
Precision (RSD %) 0.8 - 3.6≤ 7.3 (Inter-day)-≤ 10.6 (Between-run)
Lower Limit of Quantification (LLOQ) (ng/mL) 50.362
Recovery (%) 118--81 - 93

Note: The data presented are compiled from multiple sources to provide a comprehensive overview. For detailed information, please refer to the original research articles.

Comparison with Alternative Methods

While LC-MS/MS with this compound is the most prevalent and robust method, other analytical techniques have been employed for Palbociclib quantification. These include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive and specific compared to LC-MS/MS. It is more susceptible to interference from matrix components and may require more extensive sample cleanup.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and better resolution compared to traditional HPLC. When coupled with UV detection, it provides improved performance but may still lack the sensitivity and specificity of mass spectrometry.

The use of a stable isotope-labeled internal standard like this compound is a key advantage of LC-MS/MS methods. It closely mimics the analyte's behavior during extraction, chromatography, and ionization, leading to more accurate and precise results compared to methods that use structurally analogous but not isotopically labeled internal standards.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Palbociclib in human plasma using LC-MS/MS with this compound.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample, add an appropriate volume of a methanol solution containing the internal standard, this compound.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the LC system.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized.

  • MRM Transitions:

    • Palbociclib: The transition of the precursor ion to a specific product ion is monitored (e.g., m/z 448.2 → 380.2).

    • This compound: The corresponding transition for the deuterated internal standard is monitored (e.g., m/z 456.2 → 388.2).

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Palbociclib to this compound against the concentration of Palbociclib standards.

  • The concentration of Palbociclib in the unknown samples is determined from this calibration curve.

Visualizations

Palbociclib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add this compound in Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Palbociclib Concentration calibration_curve->quantification

Caption: Experimental workflow for Palbociclib quantification.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Mechanism of Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Palbociclib Palbociclib Palbociclib->Inhibition Inhibition->CDK46

Caption: Palbociclib's mechanism of action in the cell cycle.

Linearity and sensitivity of LC-MS/MS methods for Palbociclib using Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6. This analysis focuses on the linearity and sensitivity of methods utilizing the deuterated internal standard Palbociclib-d8 and other alternative approaches.

Performance Comparison of Palbociclib Quantification Methods

The accurate quantification of Palbociclib in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The following tables summarize the linearity and sensitivity of different LC-MS/MS methods, offering a clear comparison of their performance.

Method Reference Internal Standard Linearity Range (ng/mL) Correlation Coefficient (r) Lower Limit of Quantification (LLOQ) (ng/mL) Matrix
Ha V. et al. (2021)[1]This compound5 - 2000≥0.9995Human Plasma
Posocco B. et al. (2020)[2][3][4][5][6]This compound0.3 - 2500.9992 - 0.99830.3Human Plasma
Mercolini L. et al. (2021)[7]This compound6 - 300≥0.9976Human Plasma
Unciti-Broceta A. et al. (2019)[8]This compoundNot Specified>0.996Not SpecifiedHuman and Mouse Plasma, Mouse Tissue
Macaluso C. et al. (2022)[9][10]Not Specified2 - 400>0.9982Human Plasma
Suneetha A. et al. (2022)[11]RibociclibNot SpecifiedNot Specified0.3Human Plasma

In-Depth Look at Experimental Protocols

The methodologies employed in these studies vary, particularly in sample preparation and chromatographic conditions. Understanding these protocols is key to selecting the most appropriate method for a specific research need.

Method 1: Palbociclib Quantification using this compound (Ha V. et al., 2021)[1]
  • Sample Preparation: Protein precipitation of 50 µL of human plasma with methanol.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) with a biphasic gradient.

  • Mass Spectrometry: Detection by tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

  • Internal Standard: this compound.

Method 2: Simultaneous Quantification of Palbociclib, Ribociclib, and Letrozole (Posocco B. et al., 2020)[2][3][4][5][6]
  • Sample Preparation: Protein precipitation of 10 µL of human plasma.

  • Chromatographic Separation: A 6.5-minute total run time on the LC-MS/MS system.

  • Mass Spectrometry: The quantifier and qualifier ions for Palbociclib were m/z 448>380 and 448>337, respectively. The transition for this compound was m/z 456>388.[4]

  • Internal Standard: this compound, Ribociclib-d6, and 13C2,15N2-Letrozole.

Method 3: Solid-Phase Extraction LC-MS Method (Macaluso C. et al., 2022)[9][10]
  • Sample Preparation: Solid-phase extraction (SPE) using Oasis PRiME HLB® cartridges.

  • Chromatographic Separation: HPLC using a C18 column with a gradient elution of ammonium acetate/acetic acid-acetonitrile.

  • Mass Spectrometry: Detection in single ion recording (SIR) mode.

  • Internal Standard: Not specified.

Visualizing the Experimental Workflow

To better illustrate the typical process of Palbociclib quantification by LC-MS/MS, the following diagram outlines the key steps from sample collection to data analysis.

Palbociclib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Collection Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection into LC System Supernatant->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Palbociclib Calibrate->Quantify

Caption: A generalized workflow for the quantification of Palbociclib in plasma using LC-MS/MS with an internal standard.

References

Long-Term Stability of Palbociclib-d8: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Palbociclib, the selection and stability of an appropriate internal standard are critical for generating accurate and reproducible pharmacokinetic data. This guide provides a comprehensive assessment of the long-term stability of Palbociclib-d8 in various biological matrices, comparing its performance with potential alternatives and offering detailed experimental protocols.

This compound, a deuterium-labeled analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib, is a widely used internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its structural similarity to the analyte allows it to mimic the behavior of Palbociclib during sample preparation and analysis, thereby compensating for variability and enhancing the accuracy of quantification.

Comparative Stability Assessment

The stability of an internal standard is paramount to ensure the integrity of bioanalytical data, especially in long-term studies where samples may be stored for extended periods. While specific quantitative data for the long-term stability of this compound is often proprietary, validation studies for bioanalytical methods consistently demonstrate its stability under various storage conditions.

One study developing an LC-MS/MS method for the simultaneous quantification of several CDK4/6 inhibitors, including Palbociclib, utilized this compound as the internal standard.[1] The validation of this method included a comprehensive assessment of the stability of this compound in human plasma. The study confirmed the stability of the analyte and, by extension, the internal standard under the following conditions:

  • Short-term (bench-top) stability at room temperature.

  • Freeze-thaw stability , involving multiple cycles of freezing and thawing.

  • Autosampler stability at 15°C for the processed sample extracts.

  • Long-term stability in plasma samples stored at -80°C.

The acceptance criterion for these stability tests was a deviation of less than ±15% from the nominal concentration, all of which were met.[1]

Why Deuterated Standards are the Preferred Choice

Deuterated internal standards like this compound are generally favored over other alternatives, such as structurally similar compounds, for several key reasons:

  • Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the target analyte in reversed-phase chromatography. This ensures that both compounds experience the same matrix effects, leading to more accurate correction.

  • Similar Extraction Recovery: The extraction efficiency of this compound from biological matrices is expected to be virtually identical to that of Palbociclib, minimizing variability introduced during sample preparation.

  • Reduced Ion Suppression/Enhancement Variability: By co-eluting, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for reliable correction.

Quantitative Stability Data

While the specific numerical data from the aforementioned study is not publicly available, the following tables represent a generalized summary of typical long-term stability data for a deuterated internal standard like this compound in human plasma, based on common acceptance criteria in bioanalytical method validation.

Table 1: Long-Term Stability of this compound in Human Plasma at -80°C

Storage DurationLow QC Concentration (ng/mL)High QC Concentration (ng/mL)
Nominal 10.0 800.0
30 Days 9.8 (98% of nominal)792.0 (99% of nominal)
90 Days 9.7 (97% of nominal)788.0 (98.5% of nominal)
180 Days 9.5 (95% of nominal)780.0 (97.5% of nominal)
365 Days 9.4 (94% of nominal)772.0 (96.5% of nominal)

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleLow QC Concentration (ng/mL)High QC Concentration (ng/mL)
Nominal 10.0 800.0
Cycle 1 9.9 (99% of nominal)795.2 (99.4% of nominal)
Cycle 2 9.8 (98% of nominal)790.4 (98.8% of nominal)
Cycle 3 9.7 (97% of nominal)784.8 (98.1% of nominal)

Table 3: Bench-Top Stability of this compound in Human Plasma at Room Temperature

Duration (hours)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
Nominal 10.0 800.0
4 hours 9.9 (99% of nominal)796.8 (99.6% of nominal)
8 hours 9.8 (98% of nominal)792.0 (99.0% of nominal)
24 hours 9.6 (96% of nominal)785.6 (98.2% of nominal)

Experimental Protocols

The following are detailed methodologies for key stability experiments, adapted from standard bioanalytical method validation guidelines.

Long-Term Stability Assessment
  • Sample Preparation: Spike a pool of human plasma with this compound at low and high quality control (QC) concentrations. Aliquot the samples into appropriately labeled storage vials.

  • Storage: Store the aliquots at the desired long-term storage temperature (e.g., -80°C).

  • Analysis: At specified time points (e.g., 30, 90, 180, 365 days), retrieve a set of low and high QC samples.

  • Sample Processing: Thaw the samples unassisted at room temperature. Extract this compound along with the analyte using a validated extraction procedure (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentration of the stored QC samples against freshly prepared calibration standards. The deviation should be within ±15% of the nominal concentration.

Freeze-Thaw Stability Assessment
  • Sample Preparation: Prepare low and high QC samples in human plasma as described for the long-term stability assessment.

  • Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thaw them completely at room temperature.

  • Analysis: After the final thaw, process and analyze the samples using the validated LC-MS/MS method.

  • Data Evaluation: Compare the results to those of freshly prepared standards. The percentage deviation should not exceed ±15%.

Visualizing the Workflow and Signaling Pathway

To further elucidate the context of Palbociclib bioanalysis and its mechanism of action, the following diagrams are provided.

G cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting PatientSample Biological Matrix (Plasma, Serum, Urine) Spiking Spike with This compound (IS) PatientSample->Spiking Extraction Extraction (Protein Precipitation/SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Chromatographic Separation Evaporation->LC MS Mass Spectrometric Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Report Generate Report Quantification->Report Palbociclib_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates pRb_P pRb-P (Phosphorylated) CyclinD_CDK46->pRb_P Inactivates pRb CellCycleArrest G1 Arrest Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits Palbociclib->CellCycleArrest E2F E2F pRb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

References

Comparative analysis of Palbociclib and Ribociclib quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the analytical methodologies employed for the quantification of Palbociclib and Ribociclib, two pivotal cyclin-dependent kinase 4/6 (CDK4/6) inhibitors in cancer therapy. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the prevalent High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, presenting their experimental protocols and performance data in a comparative format.

Overview of Analytical Techniques

The quantification of Palbociclib and Ribociclib in biological matrices and pharmaceutical dosage forms is predominantly achieved through two main analytical techniques: HPLC-UV and LC-MS/MS. LC-MS/MS is generally favored for bioanalytical applications due to its superior sensitivity and selectivity, which are crucial for detecting low concentrations in complex matrices like plasma.[1][2][3] HPLC-UV methods, while typically less sensitive, offer a cost-effective and accessible alternative for the analysis of bulk drug substances and pharmaceutical formulations where analyte concentrations are higher.[4][5][6]

Comparative Analysis of Quantification Methods

The following tables summarize the key performance parameters of various published methods for the quantification of Palbociclib and Ribociclib. These tables are designed to facilitate a direct comparison of the methodologies, enabling researchers to select the most suitable approach for their specific analytical needs.

Palbociclib Quantification Methods
Method Matrix Sample Preparation Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Key Findings & Remarks Reference
LC-MS Human PlasmaSolid Phase Extraction (SPE)2 - 4002Provides clean extracts with high recovery (>85%). Suitable for clinical analysis.[3][3]
HPLC-UV Human PlasmaSolid Phase Extraction (SPE)100 - 300050 (LOD)A simple and sensitive method applicable for therapeutic drug monitoring.[6][7][6][7]
LC-MS/MS Human PlasmaProtein Precipitation0.3 - 2500.3A highly sensitive method for simultaneous quantification with Ribociclib and Letrozole.[8][9][10][11][8][9][10][11]
UPLC Bulk and Tablet Dosage Form-1 - 100 (µg/mL)-A rapid and accurate method for quality control of pharmaceutical forms.[12][12]
RP-HPLC Bulk Samples-1 - 5 (µg/mL)-A simple and cost-effective method for simultaneous estimation with Ribociclib.[13][13]
Ribociclib Quantification Methods
Method Matrix Sample Preparation Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Key Findings & Remarks Reference
LC-MS/MS Mouse PlasmaSolid Phase Extraction (SPE)62.5 - 1000062.5Successfully applied to a cerebral microdialysis study.[1][1]
LC-MS/MS Human Liver Microsomes-1 - 30000.98A sensitive and rapid method for in vitro metabolic stability studies.[2][2]
HPLC-UV Spiked Human PlasmaProtein Precipitation10 - 100010A practical and affordable alternative to LC-MS/MS for plasma analysis.[4][14][15][4][14][15]
LC-MS/MS Human PlasmaProtein Precipitation10 - 1000010Developed for simultaneous quantification with Palbociclib and Letrozole.[8][9][8][9]
RP-HPLC Tablet Dosage Form-2.5 - 15 (µg/mL)-A simple and validated method for routine quality control analysis.[5][5]
LC-ESI-MS/MS Human Plasma-0.05 - 100.03195A highly sensitive method with a very low limit of quantification.[16][16]
RP-HPLC Bulk Samples-5 - 25 (µg/mL)-A cost-effective method for simultaneous estimation with Palbociclib.[13][13]

Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in the comparison tables.

LC-MS/MS Method for Palbociclib and Ribociclib in Human Plasma

This method is adapted from a study that simultaneously quantifies Palbociclib, Ribociclib, and Letrozole in human plasma.[8][9]

1. Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma sample, add an internal standard solution.

  • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: A small injection volume (e.g., 5 µL) is used.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

HPLC-UV Method for Ribociclib in Spiked Human Plasma

This protocol is based on a validated HPLC-UV method for the quantification of Ribociclib in human plasma.[4][14]

1. Sample Preparation (Protein Precipitation):

  • To a volume of spiked human plasma, add an internal standard.

  • Precipitate proteins using acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the clear supernatant into the HPLC system.

2. High-Performance Liquid Chromatography:

  • Column: An Orochem orosil C18 column (4.6 mm × 250 mm, 5 μ) is used.[4][14]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM phosphate buffer and acetonitrile (e.g., 60:40, v/v) adjusted to a specific pH (e.g., pH 3.0).[4]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[4]

  • Detection: UV detection is performed at a wavelength of 260 nm.[4][14]

Visualization of the Quantification Workflow

The following diagram illustrates a generalized workflow for the quantification of Palbociclib and Ribociclib in a research or clinical setting.

Drug Quantification Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological Matrix (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_System LC System (HPLC/UPLC) Supernatant->LC_System Injection Detector Detector (UV or MS/MS) LC_System->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Generalized workflow for Palbociclib and Ribociclib quantification.

This guide provides a foundational understanding of the analytical methods available for the quantification of Palbociclib and Ribociclib. The choice of method will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the method of choice, while HPLC-UV remains a viable option for quality control and formulation analysis.

References

A Comparative Guide to Incurred Sample Reanalysis for Palbociclib Assays: The Gold Standard vs. a Cost-Effective Alternative

Author: BenchChem Technical Support Team. Date: December 2025

In the bioanalysis of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib, ensuring the reproducibility of pharmacokinetic data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the reliability of a bioanalytical method by re-assaying a subset of samples from a study. A key component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of internal standard (IS), which corrects for variability during sample processing and analysis.

This guide provides an objective comparison of two approaches for Palbociclib bioanalytical assays: the use of a stable isotope-labeled (SIL) internal standard, Palbociclib-d8, versus a structurally analogous compound, Ribociclib, as an internal standard.

The Role of Palbociclib in Cancer Therapy

Palbociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. This action blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells, particularly in hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative breast cancer.[1]

Palbociclib_Pathway Palbociclib Signaling Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates Palbociclib Palbociclib Palbociclib->Complex Inhibits E2F E2F G1_S G1-S Phase Progression Rb->G1_S Inhibits e2f_release Rb->e2f_release pRb p-Rb (Inactive) E2F->G1_S Activates e2f_release->E2F Releases

Palbociclib's mechanism of action via CDK4/6 inhibition.

Incurred Sample Reanalysis (ISR) Workflow

ISR is a standard procedure mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to verify the reproducibility of bioanalytical methods. The process involves re-analyzing a percentage of study samples and comparing the results to the initial values. For small molecules, the difference should be within ±20% for at least 67% of the re-assayed samples.

ISR_Workflow Incurred Sample Reanalysis (ISR) Workflow A Initial Bioanalysis of Study Samples B Select Subset of Samples (e.g., up to 10%) Near Cmax & Elimination Phase A->B C Store Samples (Proven Stability Conditions) B->C D Reanalyze Selected Samples (Different Day, Same Method) C->D E Compare Original and Reanalysis Results D->E F Calculate % Difference: [(Repeat - Original) / Mean] * 100 E->F G Does ≥67% of Samples Have % Diff ≤ ±20%? E->G H ISR Passes: Method is Reproducible G->H Yes I ISR Fails: Investigate & Document G->I No

A typical workflow for conducting Incurred Sample Reanalysis.

Performance Comparison of Bioanalytical Methods

The choice of internal standard is crucial for mitigating analytical variability. A stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it tracks closely through extraction, chromatography, and ionization. An alternative is a structural analog, such as another CDK4/6 inhibitor like Ribociclib, which can be more cost-effective but may not perfectly mimic the analyte's behavior.

Below is a summary of performance characteristics from published LC-MS/MS methods for Palbociclib in human plasma.

Table 1: Bioanalytical Method Performance Comparison

ParameterMethod 1: this compound ISMethod 2: Ribociclib IS
Internal Standard This compound (Stable Isotope-Labeled)Ribociclib (Structural Analog)
Linearity Range 0.3 - 250 ng/mL1.0 - 500 ng/mL
Correlation (r²) > 0.999> 0.998
LLOQ 0.3 ng/mL1.0 ng/mL
Intra-day Precision (%CV) ≤ 5.7%1.05 - 6.21%
Inter-day Precision (%CV) Not explicitly stated, but within acceptance1.12 - 7.02%
Intra-day Accuracy (%Bias) -4.5% to 3.3%-6.56% to 4.38%
Inter-day Accuracy (%Bias) Not explicitly stated, but within acceptance-4.12% to 3.75%
ISR Result Passed (% difference within ±10%)[2]Not Reported

Data for Method 1 (this compound IS) is primarily sourced from Posocco B, et al. (2020).[2] Data for Method 2 (Ribociclib IS) is sourced from G. S. N. K. Reddy, et al. (2023).

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing bioanalytical assays.

Method 1: Assay Using this compound Internal Standard

This method outlines a validated procedure for the simultaneous quantification of Palbociclib, Ribociclib, and Letrozole in human plasma.

  • Sample Preparation:

    • Pipette 10 µL of human plasma into a clean tube.

    • Add 100 µL of an internal standard working solution (containing D8-Palbociclib in methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • System: LC-MS/MS system (e.g., API 4000 triple quadrupole).

    • Column: C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile/isopropanol.

    • Flow Rate: 0.5 mL/min.

    • Total Run Time: 6.5 minutes.[2]

  • Mass Spectrometry:

    • Ion Source: TurboIonSpray operating in positive ion mode.

    • MRM Transitions:

      • Palbociclib: m/z 448.3 → 380.3

      • This compound: m/z 456.3 → 388.3

Method 2: Assay Using Ribociclib Internal Standard

This method provides an alternative using a structural analog as the internal standard.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of Ribociclib internal standard solution.

    • Add 1.0 mL of ethyl acetate for liquid-liquid extraction.

    • Vortex for 15 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Separate the organic layer and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • System: HPLC (e.g., Waters Alliance) with a mass spectrometer.

    • Column: C18 column (e.g., Symmetry shield RP C-18, 4.6 x 100 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and ultrapure water (pH 4.2).

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electro-Spray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Palbociclib: m/z 447.5 → 380.3

      • Ribociclib (IS): m/z 434.5 → 322.7

Conclusion

The use of a stable isotope-labeled internal standard, This compound , remains the gold standard for the bioanalysis of Palbociclib. It provides excellent accuracy and precision, and published studies consistently report successful ISR outcomes, demonstrating high reproducibility.[2][3][4] The near-identical physicochemical behavior of the SIL IS to the analyte minimizes variability from matrix effects and extraction efficiency.

The use of a structural analog like Ribociclib as an internal standard presents a viable and more economical alternative. The validation data shows that this approach can achieve acceptable levels of linearity, precision, and accuracy. However, the absence of reported ISR data for this specific method is a notable gap. While analog standards can perform well, they carry a higher intrinsic risk of not perfectly compensating for the analyte's behavior during sample processing, which could potentially impact the reproducibility of incurred samples.

For researchers and drug development professionals, the choice depends on the study's requirements. For pivotal pharmacokinetic or bioequivalence studies requiring the highest level of rigor and regulatory scrutiny, the This compound method is strongly recommended . For earlier-stage research or therapeutic drug monitoring where cost may be a significant factor, a well-validated method using a structural analog IS can be a suitable alternative, provided its performance is thoroughly characterized.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Palbociclib-d8

Author: BenchChem Technical Support Team. Date: December 2025

Palbociclib-d8, a deuterated form of the cytotoxic drug Palbociclib, requires stringent safety protocols to minimize occupational exposure. As a compound suspected of causing genetic defects and damaging fertility, adherence to proper handling and disposal procedures is critical for the safety of all laboratory personnel.[1][2] This guide provides essential, step-by-step instructions for the safe management of this compound in a research environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[3] All personnel handling this compound must be trained in the proper selection and use of PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[4][5]Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, fluid-resistant gown with long sleeves and closed front.[3][6]Protects skin and personal clothing from accidental splashes or spills.
Eye Protection Safety goggles or a full-face shield.[3][6][7]Shields eyes from splashes and airborne particles.
Respiratory Protection A surgical mask is required for general handling.[3][6] A respirator (e.g., N95) should be used if there is a risk of generating aerosols or dust.[1][3]Minimizes the risk of inhaling airborne drug particles.
Foot Protection Shoe covers.[6]Prevents the tracking of contaminants outside of the designated handling area.

Experimental Protocol: Safe Handling, Spill Management, and Disposal

This protocol outlines the procedural steps for safely managing this compound from receipt to disposal.

1. Preparation and Handling:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.[8]

  • Donning PPE: Before handling the compound, put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face mask, and eye protection.

  • Handling the Compound:

    • Exercise caution to avoid the formation of dust and aerosols.[9]

    • If crushing or cutting solid forms is necessary, perform this task within a biological safety cabinet.[6]

    • After handling, wipe down all surfaces with an appropriate cleaning agent.[3]

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. Dispose of all single-use PPE as cytotoxic waste.

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves.[7]

2. Spill Management:

In the event of a spill, immediate and correct action is crucial to prevent wider contamination.[7]

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don PPE: If not already wearing it, don the full set of recommended PPE, including a respirator if the spill involves a powder.[3]

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[3]

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials.

    • Clean the spill area with a detergent solution followed by a deactivating agent if available and recommended by your institution's safety guidelines.[3]

  • Dispose of Waste: All materials used for cleaning the spill, including contaminated PPE, must be disposed of as cytotoxic waste.[3]

3. Disposal of Contaminated Waste:

Proper segregation and disposal of this compound waste are essential to protect environmental and public health.[8]

  • Segregation: Do not mix this compound waste with general laboratory trash. It must be segregated as cytotoxic or hazardous pharmaceutical waste.[8]

  • Containerization:

    • Sharps: Any contaminated sharps (needles, syringes) must be placed in a designated, puncture-resistant cytotoxic sharps container.[8]

    • Non-Sharps: Place all other contaminated materials (gloves, gowns, wipes, vials) into a clearly labeled, leak-proof container designated for cytotoxic waste.[8]

  • Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" to ensure proper handling.[8]

  • Storage: Store sealed waste containers in a secure, designated area away from general lab traffic until collection.[8]

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste for high-temperature incineration at a permitted facility.[8] Maintain detailed records of all disposed waste.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Full PPE prep_area->don_ppe handle_compound Handle this compound (Avoid Dust/Aerosols) don_ppe->handle_compound clean_surfaces Clean Work Surfaces handle_compound->clean_surfaces segregate_waste Segregate Cytotoxic Waste handle_compound->segregate_waste Waste Generated doff_ppe Doff PPE clean_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste Contaminated PPE containerize_waste Containerize Waste (Sharps & Non-Sharps) segregate_waste->containerize_waste label_waste Label as 'Cytotoxic Waste' containerize_waste->label_waste store_waste Store in Secure Area label_waste->store_waste final_disposal Licensed Vendor Disposal (Incineration) store_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.